5-Iodo-2-methyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODOEGHZZBDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347609 | |
| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90414-61-2 | |
| Record name | 5-Iodo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Iodo-2-methyl-1,3-benzothiazole
CAS Number: 90414-61-2
This technical guide provides a comprehensive overview of 5-Iodo-2-methyl-1,3-benzothiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role as a scaffold for potent kinase inhibitors.
Chemical and Physical Properties
This compound is a solid compound, appearing as a white to light yellow substance.[1] It is characterized by the presence of an iodine atom on the benzene ring of the 2-methylbenzothiazole core structure. This iodo-substitution provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90414-61-2 | [] |
| Molecular Formula | C₈H₆INS | [1][3] |
| Molecular Weight | 275.11 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Storage Conditions | 2-8°C, Protect from light | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:
A mixture of the appropriately substituted 2-aminothiophenol (1 equivalent) and a carboxylic acid or aldehyde (1 equivalent) is heated, often in the presence of a catalyst and a suitable solvent.[4] For the synthesis of this compound, the starting materials would be 2-amino-4-iodothiophenol and acetic acid or a derivative thereof. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and drying. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired 2-substituted benzothiazole.[4]
Diagram 1: General Synthesis of 2-Substituted Benzothiazoles
Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.
Spectroscopic Data
Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific spectra for this compound were not found in the provided search results, representative data for similar benzothiazole derivatives are available and can provide an indication of the expected spectral features.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group around 2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm, a signal for the methyl carbon around 20 ppm, and a quaternary carbon signal for the C-I bond. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (275.11 g/mol ). |
| IR | Characteristic peaks for C=N stretching, C-S stretching, and aromatic C-H stretching. |
Applications in Drug Development: A Scaffold for Kinase Inhibitors
The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[5] this compound, in particular, serves as a key starting material for the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapies.
Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][] Mutations in genes of this pathway, particularly RAS and RAF, are common drivers of various cancers.[6][8] Consequently, inhibiting kinases within this pathway, such as RAF kinases (A-RAF, B-RAF, and c-RAF), is a key therapeutic strategy.[9]
Diagram 2: The RAS-RAF-MEK-ERK Signaling Pathway
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.
Derivatives of this compound have been investigated as pan-RAF inhibitors, meaning they can inhibit multiple forms of the RAF kinase. The iodine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, enabling the optimization of potency and selectivity of the inhibitor.
Inhibition of the BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[10][11] It drives the uncontrolled proliferation of white blood cells by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[10][12]
Diagram 3: The BCR-ABL Signaling Pathway
Caption: Overview of the BCR-ABL signaling pathway and therapeutic intervention.
Benzothiazole-based compounds have been developed as potent inhibitors of the BCR-ABL kinase. The versatility of the benzothiazole scaffold allows for the design of molecules that can effectively target the ATP-binding site of the kinase, thereby blocking its activity and halting the downstream signaling that leads to leukemia.
Conclusion
This compound is a fundamentally important molecule in the landscape of modern drug discovery. Its chemical properties, particularly the presence of a reactive iodine atom, make it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Its role as a scaffold for potent and selective kinase inhibitors targeting critical cancer-driving pathways like RAS-RAF-MEK-ERK and BCR-ABL underscores its value to the scientific community. Further research into the synthesis and application of derivatives of this compound is likely to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [m.chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 8. Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling | MDPI [mdpi.com]
- 9. RAF kinase - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
physicochemical properties of 5-Iodo-2-methyl-1,3-benzothiazole
An In-Depth Technical Guide on the Physicochemical Properties of 5-Iodo-2-methyl-1,3-benzothiazole
Introduction
This compound is a halogenated heterocyclic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and useful physicochemical properties exhibited by its derivatives.[1][2] The presence of an iodine atom and a methyl group on the benzothiazole ring system imparts specific characteristics that are crucial for its application as a synthetic building block and in the development of novel molecules. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its study.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and application in a research setting.
Compound Identification
This table provides the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 90414-61-2[3][4] |
| Molecular Formula | C₈H₆INS[3][4][][6] |
| Molecular Weight | 275.11 g/mol [3][4] |
| InChI | InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3[][6] |
| InChI Key | UUODOEGHZZBDBL-UHFFFAOYSA-N[][6] |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)I[] |
Physical and Chemical Properties
This table outlines the known physical and chemical characteristics.
| Property | Value/Description |
| Appearance | White to light yellow solid[3][6] |
| Boiling Point | 323.4 ± 15.0 °C at 760 mmHg[4] |
| Storage Conditions | Store at 2-8°C, protect from light[3][4] |
| Purity (Typical) | ≥97%[4] |
Experimental Protocols
Detailed methodologies are critical for the synthesis, purification, and characterization of this compound.
Synthesis Protocol: Condensation and Cyclization
The synthesis of 2-methylbenzothiazoles commonly involves the condensation of a 2-aminothiophenol derivative with an acetylating agent followed by cyclization.[1] The following is a representative protocol for the synthesis of this compound.
Objective: To synthesize this compound from 2-amino-4-iodothiophenol.
Materials:
-
2-amino-4-iodothiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol or Hexane for recrystallization
Procedure:
-
Acetylation: Dissolve 2-amino-4-iodothiophenol (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup 1: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(2-mercapto-5-iodophenyl)acetamide intermediate.
-
Cyclization: Add the crude intermediate to polyphosphoric acid. Heat the mixture to 80-100°C for 2-3 hours.
-
Workup 2: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH solution) until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.
Characterization Protocols
-
Melting Point Determination: The melting point is determined using a standard digital melting point apparatus. A small amount of the dried, purified solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2°C/min) to determine the temperature range over which the solid melts.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to assess purity.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA).
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a wavelength where the benzothiazole core absorbs strongly (e.g., ~280-300 nm).
-
The purity is calculated from the relative peak area of the main product.
-
-
Structural Elucidation (NMR, MS):
-
¹H NMR & ¹³C NMR: The structure is confirmed by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring spectra to confirm the proton and carbon environments.
-
Mass Spectrometry (MS): The molecular weight is confirmed using techniques like Electrospray Ionization (ESI-MS) to observe the molecular ion peak [M+H]⁺.
-
Crystallographic Analysis
While specific crystal structure data for this compound is not publicly available, data for the isomeric 6-Iodo-2-methyl-1,3-benzothiazole provides a valuable reference.[7][8]
-
Instrumentation: Data collection is typically performed on a single-crystal X-ray diffractometer, such as an Oxford Diffraction Xcalibur diffractometer equipped with a CCD detector.[8]
-
Procedure:
-
A suitable single crystal is grown, often by slow evaporation from a solvent.
-
The crystal is mounted on the diffractometer and maintained at a constant temperature (e.g., 296 K).[7]
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
The resulting diffraction pattern is used to solve the crystal structure, determining cell parameters, space group, and atomic positions. For the 6-iodo isomer, the crystal system was determined to be Monoclinic with a P 2₁/n space group.[7]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key processes and concepts relevant to the study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 3. This compound CAS#: 90414-61-2 [m.chemicalbook.com]
- 4. 90414-61-2 | 5-Iodo-2-methylbenzo[d]thiazole - Moldb [moldb.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 5-Iodo-2-methyl-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methyl-1,3-benzothiazole is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization is fundamental for its application and further development. This technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental data for this specific molecule is limited, this guide presents predicted data based on known spectral characteristics of analogous compounds and provides generalized experimental protocols for obtaining such data.
Predicted and Analogous Spectral Data
The following tables summarize the predicted and analogous spectral data for this compound. The predictions are based on the known data for 2-methyl-1,3-benzothiazole and the established substituent effects of iodine on aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~ 2.8 | Singlet | N/A |
| H-4 | ~ 8.1 | Doublet | ~ 1.5 |
| H-6 | ~ 7.8 | Doublet of Doublets | ~ 8.5, 1.5 |
| H-7 | ~ 7.7 | Doublet | ~ 8.5 |
Predictions are based on the analysis of substituent effects on the benzothiazole ring system.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~ 20 |
| C-2 | ~ 168 |
| C-4 | ~ 128 |
| C-5 | ~ 95 |
| C-6 | ~ 135 |
| C-7 | ~ 125 |
| C-3a | ~ 153 |
| C-7a | ~ 135 |
Predictions are based on the analysis of substituent effects on the benzothiazole ring system.
Table 3: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 2980 - 2850 | Medium |
| C=N (thiazole) | 1650 - 1550 | Medium to Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-I | 600 - 500 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₆INS |
| Molecular Weight | 275.11 g/mol |
| Predicted M+ Peak (m/z) | 274.93 |
| Key Fragmentation Ion (m/z) | [M-CH₃]⁺, [M-I]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring the spectral data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Visualizations
The following diagrams illustrate the logical relationships in the spectral analysis of this compound.
Solubility Profile of 5-Iodo-2-methyl-1,3-benzothiazole: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
However, to facilitate research and development activities involving 5-Iodo-2-methyl-1,3-benzothiazole, this document provides a detailed, generalized experimental protocol for determining its solubility. The presented methodology, based on the widely accepted shake-flask method, offers a reliable framework for generating precise and reproducible solubility data.
Physicochemical Properties
While quantitative solubility data is scarce, some general physicochemical properties of this compound have been reported. It is described as a white to light yellow solid.[1] For a related compound, 2-iodobenzothiazole, it is noted to have moderate solubility in organic solvents, a characteristic that may extend to the target compound.
Quantitative Solubility Data
As of the date of this guide, no peer-reviewed articles or database entries containing specific quantitative solubility values (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic solvents were identified. To address this, researchers are encouraged to perform their own solubility studies. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask/HPLC | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask/HPLC |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene, DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
Inject the filtered supernatant from the saturated solution into the HPLC.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
If the compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent, typically expressed in g/L or mol/L, based on the determined concentration and any dilution factors used.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
An In-depth Technical Guide on the Synthesis and Characterization of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Iodo-2-methyl-1,3-benzothiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the benzothiazole core and the potential for further functionalization at the iodo position. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile, including spectroscopic and spectrometric data.
Introduction
This compound (CAS No. 90414-61-2) is a halogenated derivative of the 2-methylbenzothiazole scaffold.[] The presence of an iodine atom on the benzene ring offers a strategic handle for introducing various functional groups through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules with potential biological activities. The benzothiazole moiety itself is a prominent pharmacophore found in a wide range of therapeutic agents.[2]
Molecular Structure:
-
Molecular Formula: C₈H₆INS[]
-
Molecular Weight: 275.11 g/mol
-
IUPAC Name: this compound
Synthesis
A common and effective method for the synthesis of 2-substituted benzothiazoles is the condensation of a corresponding 2-aminothiophenol with a carboxylic acid derivative.[2][3] For the synthesis of this compound, a plausible and efficient route involves the reaction of 2-amino-4-iodothiophenol with acetic anhydride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot reaction where 2-amino-4-iodothiophenol undergoes acylation with acetic anhydride followed by an intramolecular cyclization and dehydration to yield the final benzothiazole ring system.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
2-Amino-4-iodothiophenol
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Ethanol (for recrystallization)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-iodothiophenol (1 equivalent) in a minimal amount of a suitable solvent like pyridine or glacial acetic acid.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed:
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic and Spectrometric Data
The following tables summarize the expected and reported characterization data for this compound.
Table 1: Physical Properties
| Property | Value |
| CAS Number | 90414-61-2[] |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆INS[] |
| Molecular Weight | 275.11 g/mol |
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 | s | 3H | -CH₃ |
| ~7.6 | d | 1H | H-7 |
| ~7.8 | dd | 1H | H-6 |
| ~8.2 | d | 1H | H-4 |
Note: Predicted values are based on the analysis of similar benzothiazole structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~95 | C-5 (C-I) |
| ~122 | C-7 |
| ~128 | C-4 |
| ~135 | C-6 |
| ~136 | C-7a |
| ~153 | C-3a |
| ~168 | C-2 |
Note: Predicted values are based on the analysis of similar benzothiazole structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 275 | [M]⁺ (Molecular ion) |
| 276 | [M+1]⁺ (Isotopic peak) |
| 148 | [M - I]⁺ |
| 134 | [M - I - CH₂]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3100 | C-H stretching (aromatic) |
| ~2920-2980 | C-H stretching (methyl) |
| ~1600-1650 | C=N stretching |
| ~1450-1580 | C=C stretching (aromatic) |
| ~800-850 | C-H bending (out-of-plane) |
| ~500-600 | C-I stretching |
Note: IR absorption bands are approximate and can be influenced by the sample preparation method.
Conclusion
This technical guide outlines a reliable synthetic pathway and a comprehensive characterization protocol for this compound. The provided data serves as a valuable resource for researchers and scientists working on the development of novel pharmaceuticals and functional materials. The strategic placement of the iodine atom on the benzothiazole scaffold opens up numerous possibilities for further chemical modifications, making this compound a key intermediate in organic synthesis. The detailed experimental and characterization information herein is intended to facilitate its synthesis and application in various research and development endeavors.
References
An In-depth Technical Guide on the Reactivity of the C-I Bond in 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bond in 5-Iodo-2-methyl-1,3-benzothiazole. The benzothiazole core is a significant scaffold in medicinal chemistry, and the presence of an iodine atom at the 5-position offers a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[1][2] These reactions are instrumental in the synthesis of novel derivatives for drug discovery and development.[3][4]
While specific literature on the reactivity of this compound is limited, this guide extrapolates from well-established protocols for structurally similar aryl iodides and benzothiazole derivatives to provide a practical framework for researchers. The information presented herein is intended to serve as a foundational resource for reaction planning, optimization, and the synthesis of novel 5-substituted-2-methyl-1,3-benzothiazole derivatives.
Reactivity of the C-I Bond
The C-I bond in this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. The principal transformations involving the C-I bond are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions, involving an aryl iodide (Ar-I) such as this compound, is depicted below.
References
An In-depth Technical Guide to the Electrophilic Substitution on 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted reactivity and methodologies for the electrophilic substitution on 5-Iodo-2-methyl-1,3-benzothiazole. Due to the absence of specific literature on this substrate, this document leverages established principles of organic chemistry, computational studies on related benzothiazole systems, and general protocols for electrophilic aromatic substitution to offer a predictive framework for researchers.
Core Concepts: Predicting Regioselectivity
The outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of its substituents: the iodo group at the C5 position and the fused 2-methylthiazole ring.
-
Iodo Group (C5): Halogens are a unique class of substituents that are deactivating yet ortho, para-directing. The iodine atom withdraws electron density from the benzene ring through a negative inductive effect (-I), thus deactivating the ring towards electrophilic attack compared to benzene. However, it can donate a lone pair of electrons through a positive resonance effect (+R), which directs incoming electrophiles to the positions ortho (C4 and C6) and para (C7, though this position is part of the fused ring system) to itself.
-
2-Methyl-1,3-benzothiazole System: The benzothiazole moiety is generally considered to be electron-withdrawing, which further deactivates the benzene ring to electrophilic substitution. Computational studies on the electron density distribution in benzothiazole derivatives suggest that the benzene part of the molecule remains the most probable site for electrophilic attack, as opposed to the thiazole ring. The electron-withdrawing nature of the fused thiazole ring tends to decrease the electron density on the benzene ring, making harsher reaction conditions necessary for substitution.
Predicted Sites of Substitution:
Based on the interplay of these electronic effects, the most likely positions for electrophilic attack on the benzene ring of this compound are the C4 and C6 positions, which are ortho to the ortho, para-directing iodo group. Steric hindrance from the adjacent fused thiazole ring might slightly disfavor substitution at the C4 position compared to the C6 position. The C7 position is electronically less activated.
Proposed Electrophilic Substitution Reactions and Experimental Protocols
Given the deactivated nature of the substrate, standard to moderately forcing conditions are proposed for the following electrophilic substitution reactions. All protocols are generalized and should be optimized for the specific substrate and scale.
Nitration
Objective: To introduce a nitro group (-NO₂) onto the benzene ring.
Predicted Major Products: 5-Iodo-2-methyl-6-nitro-1,3-benzothiazole and 5-Iodo-2-methyl-4-nitro-1,3-benzothiazole.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0-3.0 eq). Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane at 0 °C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the benzothiazole derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Halogenation (Bromination)
Objective: To introduce a bromine atom (-Br) onto the benzene ring.
Predicted Major Products: 6-Bromo-5-iodo-2-methyl-1,3-benzothiazole and 4-Bromo-5-iodo-2-methyl-1,3-benzothiazole.
Experimental Protocol:
-
Reaction Setup: In a flask protected from moisture with a drying tube, dissolve this compound (1.0 eq) in a dry, non-polar solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 0.1 eq), to the solution.
-
Addition of Halogenating Agent: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature or with gentle cooling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-8 hours. The progress of the reaction can be monitored by the disappearance of the bromine color and by TLC.
-
Work-up: Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any excess bromine. Separate the organic layer.
-
Isolation and Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Sulfonation
Objective: To introduce a sulfonic acid group (-SO₃H) onto the benzene ring.
Predicted Major Products: this compound-6-sulfonic acid and this compound-4-sulfonic acid.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq).
-
Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum, containing excess SO₃) to the substrate.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C for several hours. The reaction progress should be monitored by TLC (using a suitable mobile phase to visualize the highly polar sulfonic acid product).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon dilution. If it remains in solution, it can often be precipitated by the addition of a saturated solution of sodium chloride (salting out). Collect the solid product by vacuum filtration.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water or an acidic aqueous solution.
Friedel-Crafts Acylation
Objective: To introduce an acyl group (e.g., -COCH₃) onto the benzene ring.
Predicted Major Products: 1-(5-Iodo-2-methyl-1,3-benzothiazol-6-yl)ethan-1-one and 1-(5-Iodo-2-methyl-1,3-benzothiazol-4-yl)ethan-1-one.
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1-2.0 eq), in a dry, inert solvent like dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath.
-
Formation of Acylium Ion: Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.0-1.1 eq), to the cooled suspension of the Lewis acid.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the same dry solvent dropwise to the reaction mixture, maintaining a low temperature (0-5 °C).
-
Reaction Conditions: After the addition, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours until the reaction is complete as indicated by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
As no experimental data for the electrophilic substitution on this compound has been reported, the following tables are presented as a template for organizing prospective experimental results.
Table 1: Predicted Regioselectivity and Hypothetical Yields for Electrophilic Substitution.
| Reaction Type | Electrophile | Predicted Major Product(s) | Hypothetical Yield (%) |
| Nitration | NO₂⁺ | 5-Iodo-2-methyl-6-nitro-1,3-benzothiazole | 60-75 |
| 5-Iodo-2-methyl-4-nitro-1,3-benzothiazole | 10-20 | ||
| Bromination | Br⁺ | 6-Bromo-5-iodo-2-methyl-1,3-benzothiazole | 55-70 |
| 4-Bromo-5-iodo-2-methyl-1,3-benzothiazole | 15-25 | ||
| Sulfonation | SO₃ | This compound-6-sulfonic acid | 50-65 |
| This compound-4-sulfonic acid | 10-20 | ||
| Acylation (Acetyl) | CH₃CO⁺ | 1-(5-Iodo-2-methyl-1,3-benzothiazol-6-yl)ethan-1-one | 45-60 |
| 1-(5-Iodo-2-methyl-1,3-benzothiazol-4-yl)ethan-1-one | 5-15 |
Visualizations
The following diagrams illustrate the predicted reaction pathways for the electrophilic substitution on this compound.
Stability and Storage of 5-Iodo-2-methyl-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-2-methyl-1,3-benzothiazole. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from supplier recommendations, safety data for related compounds, and established principles of pharmaceutical stability testing. The provided experimental protocols are based on general industry best practices for forced degradation studies and the development of stability-indicating analytical methods.
Overview of this compound
This compound is a heterocyclic compound incorporating a benzothiazole core structure. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] The introduction of an iodine atom and a methyl group to the benzothiazole scaffold can significantly influence its physicochemical properties, including stability, and its biological activity.
Recommended Storage Conditions
To ensure the integrity and purity of this compound, proper storage is crucial. Based on available supplier data, the following conditions are recommended:
| Parameter | Recommendation | Source |
| Temperature | 2-8°C (Refrigeration) | [5] |
| Light | Protect from light | [5] |
| Atmosphere | Store in a tightly closed container | General laboratory best practice |
| Ventilation | Store in a well-ventilated place | General laboratory best practice |
Physicochemical Properties and Inferred Stability Profile
Potential Degradation Pathways:
-
Photodegradation: Aromatic iodides can be susceptible to photolysis, where the carbon-iodine bond can cleave upon exposure to light, particularly UV radiation.[6] Studies on other benzothiazole derivatives have also shown susceptibility to photodegradation.[7] Therefore, protection from light is a critical storage parameter.
-
Hydrolysis: The benzothiazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the thiazole ring could potentially occur, although this is less common for the benzofused system.
-
Oxidation: While the benzothiazole core is relatively stable, oxidation could potentially occur at the sulfur atom or the methyl group under strong oxidizing conditions. Studies on the gas-phase oxidation of 2-methylbenzothiazole by hydroxyl radicals indicate that reaction can occur at both the benzene ring and the methyl group.[8]
-
Thermal Degradation: Benzothiazole derivatives generally exhibit good thermal stability.[9] However, at elevated temperatures, degradation can be expected. For methylated aromatic compounds, a common initial degradation step is the cleavage of the methyl group.[9]
General Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[10][11][12] The following is a general protocol that can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20% for the development of a robust stability-indicating method.[13]
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Forced degradation chamber (photostability chamber, oven)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[13]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), sampling at each time point. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period, sampling at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified period, sampling at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC-MS method.
-
The chromatographic method should be capable of separating the parent compound from all significant degradation products.
-
The mass spectrometer will aid in the identification and structural elucidation of the degradation products.[14]
-
General Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting stability testing of a chemical compound like this compound.
Caption: General workflow for stability testing of a chemical compound.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in the public domain, a conservative approach to its storage and handling is recommended. Storing the compound at 2-8°C, protected from light, in a tightly sealed container will minimize the risk of degradation. For research and development purposes, it is highly advisable to conduct forced degradation studies to understand the intrinsic stability of the molecule and to develop a validated stability-indicating analytical method. This will ensure the quality and reliability of any data generated using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 90414-61-2 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Biological Landscape of 5-Iodo-2-methyl-1,3-benzothiazole Derivatives: A Scoping Review
A comprehensive review of the existing scientific literature reveals a notable scarcity of specific research focused on the biological activities of 5-Iodo-2-methyl-1,3-benzothiazole derivatives. While the broader family of benzothiazole compounds has been extensively investigated for a wide range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects, specific data on derivatives of the this compound scaffold remains largely unpublished. This technical guide, therefore, aims to provide an overview of the known biological activities of structurally related benzothiazole derivatives to infer the potential therapeutic avenues for this compound analogues.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is considered a "privileged structure" in drug discovery.[1][2] Its derivatives have shown a remarkable breadth of biological activities, which can be attributed to the ability of the heterocyclic system to interact with various biological targets.[1][2][3] The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific pharmacological profile of the compound.[2] For instance, substitutions at the 2, 5, and 6-positions have been shown to be particularly important for modulating activity.[4] The presence of a halogen, such as iodine, at the 5-position could significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with target proteins and cellular membranes.
Potential Biological Activities of this compound Derivatives
Based on the activities of other benzothiazole derivatives, it is plausible that this compound derivatives could exhibit a range of biological effects.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer properties against a variety of human cancer cell lines.[5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and interaction with DNA.[5] For example, certain benzothiazole aniline derivatives have shown selective antitumor properties.[5] While specific IC50 values for this compound derivatives are not available in the reviewed literature, the general anticancer potential of the benzothiazole scaffold suggests this would be a promising area of investigation.
-
Hypothesized Anticancer Workflow
The general workflow for evaluating the anticancer potential of novel benzothiazole derivatives, including hypothetical this compound analogues, would typically involve a series of in vitro and in vivo studies.
Caption: General workflow for anticancer drug discovery with benzothiazole derivatives.
Antimicrobial Activity
The benzothiazole scaffold is a common feature in many compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1][8][9] The mechanism of antimicrobial action can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The introduction of a halogen atom is a common strategy to enhance antimicrobial potency. Therefore, this compound derivatives are worthy candidates for antimicrobial screening.
-
Illustrative Antimicrobial Screening Process
A typical screening process to identify the antimicrobial potential of new chemical entities is outlined below.
Caption: Standard workflow for evaluating the antimicrobial activity of novel compounds.
Enzyme Inhibition
Benzothiazole derivatives have been reported as inhibitors of various enzymes, playing a role in different disease pathologies. For instance, some derivatives have shown inhibitory activity against urease, which is implicated in infections by Helicobacter pylori. While no specific enzyme inhibition studies on this compound derivatives were found, this remains a viable avenue for future research.
Experimental Protocols: General Methodologies
Due to the lack of specific studies on this compound derivatives, detailed experimental protocols for this specific class of compounds cannot be provided. However, the following are general methodologies commonly employed in the biological evaluation of benzothiazole derivatives, which would be applicable for future studies.
Table 1: General Experimental Protocols for Biological Evaluation
| Activity | Assay | Brief Methodology |
| Anticancer | MTT Assay | Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours). MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value. |
| Cell Cycle Analysis | Cells treated with the test compounds are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | |
| Antimicrobial | Broth Microdilution Method | Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth. |
| Agar Disc Diffusion Method | A standardized inoculum of the microorganism is spread on an agar plate. Paper discs impregnated with the test compounds are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity. |
Future Directions and Conclusion
The existing body of research strongly supports the potential of the benzothiazole scaffold in the development of new therapeutic agents. While there is a clear gap in the literature regarding the specific biological activities of this compound derivatives, the known structure-activity relationships within the broader benzothiazole family suggest that these compounds are promising candidates for future investigation.
Researchers in the fields of medicinal chemistry and drug development are encouraged to synthesize and evaluate derivatives of this compound for their potential anticancer, antimicrobial, and enzyme inhibitory activities. Such studies would not only fill a significant knowledge gap but also have the potential to yield novel lead compounds for the treatment of various diseases. The methodologies and workflows outlined in this guide provide a foundational framework for these future research endeavors.
References
- 1. jchr.org [jchr.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This document provides detailed application notes and generalized protocols for the Suzuki coupling of 5-iodo-2-methyl-1,3-benzothiazole with various arylboronic acids. The benzothiazole moiety is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the 5-position opens avenues for the synthesis of novel compounds with potential therapeutic applications. While specific literature on the Suzuki coupling of this compound is not extensively detailed, this document compiles general conditions and protocols adapted from similar heterocyclic systems to provide a robust starting point for reaction optimization.
Introduction
The 2-methyl-1,3-benzothiazole core is a key structural motif in a wide array of biologically active molecules, exhibiting properties ranging from anticancer to antimicrobial activities. The functionalization of this scaffold through carbon-carbon bond-forming reactions is a critical step in the development of new therapeutic agents. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a particularly powerful tool for this purpose due to its mild reaction conditions and broad substrate scope.
This document outlines the key parameters and provides a generalized experimental protocol for the Suzuki coupling of this compound with arylboronic acids. The provided information is intended to serve as a comprehensive guide for researchers to develop and optimize this important transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired 5-aryl-2-methyl-1,3-benzothiazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A visual representation of this catalytic cycle is provided below.
Caption: Generalized workflow of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for each specific substrate combination.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.01-0.05 eq.). If a ligand is used, it is typically added in a specific ratio to the palladium source.
-
Add the anhydrous solvent to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-2-methyl-1,3-benzothiazole.
Data Presentation: General Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often required for catalyst stability and activity, especially with less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can influence the rate of transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, DMF, DME, often with added water | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive coupling partners. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
Logical Relationship of Reaction Components
The interplay between the various components of the Suzuki coupling reaction is crucial for its success. The following diagram illustrates the logical relationship and dependencies of the key reactants and conditions.
Caption: Key components and their roles in the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-methyl-1,3-benzothiazoles from this compound. While specific, optimized conditions for this exact transformation require empirical determination, the generalized protocols and reaction parameters provided in this document, based on analogous systems, offer a solid foundation for researchers. Successful implementation and optimization of this reaction will undoubtedly facilitate the discovery and development of novel benzothiazole-based compounds for various applications in drug discovery and materials science.
Application Notes and Protocols for Palladium-Catalyzed Heck Coupling with 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck coupling reaction of 5-Iodo-2-methyl-1,3-benzothiazole with various olefins. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of vinyl-substituted benzothiazole derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials, owing to the prevalence of the benzothiazole scaffold in biologically active compounds.
Introduction to the Heck Coupling of this compound
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In the context of this compound, the carbon-iodine bond at the 5-position is susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle. This reaction allows for the introduction of a vinyl group at this position, leading to the formation of 5-vinyl-2-methyl-1,3-benzothiazole derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Palladium Catalysts and Ligands
A variety of palladium sources and ligands can be employed for the Heck coupling of this compound. The selection of the catalytic system will depend on the specific olefin being used and the desired reaction conditions.
Commonly Used Palladium Pre-catalysts:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) Chloride (PdCl₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Commonly Used Ligands:
-
Phosphine Ligands: Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
N-Heterocyclic Carbene (NHC) Ligands: These can offer high stability and activity.
The combination of a palladium pre-catalyst and a suitable ligand generates the active Pd(0) species in situ, which is essential for the catalytic cycle to proceed. For electron-rich and sterically hindered substrates like substituted benzothiazoles, bulky and electron-rich phosphine ligands are often effective.
Experimental Protocols
The following protocols provide general starting conditions for the Heck coupling of this compound with representative olefins, such as acrylates and styrenes. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Heck Coupling with an Acrylate Ester (e.g., Methyl Acrylate)
Reaction Scheme:
Materials:
-
This compound
-
Methyl Acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) and Triethylamine (2.0 mmol) to the flask via syringe.
-
Add Methyl Acrylate (1.5 mmol) to the reaction mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling with a Styrene Derivative (e.g., Styrene)
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.03 mmol, 3 mol%), Triphenylphosphine (0.06 mmol, 6 mol%), and Potassium Carbonate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) and Styrene (1.2 mmol) to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 18-36 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Heck coupling of this compound based on analogous reactions with iodo-heterocycles. These should be considered as starting points for optimization.
Table 1: Heck Coupling with Acrylate Esters
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA | DMF | 110 | 18 | 75-85 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | DIPEA | MeCN | 100 | 24 | 70-80 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 120 | 16 | 65-75 |
Table 2: Heck Coupling with Styrene Derivatives
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 120 | 24 | 70-80 |
| 2 | Pd(dppf)Cl₂ (2) | - | NaOAc | Dioxane | 110 | 36 | 60-70 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 130 | 20 | 75-90 |
Visualizations
Experimental Workflow
The general workflow for a palladium-catalyzed Heck coupling reaction is illustrated below.
Caption: General experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols: Sonogashira Coupling of 5-Iodo-2-methyl-1,3-benzothiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules. The 2-methyl-1,3-benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization at the 5-position with an alkyne moiety via Sonogashira coupling provides a key synthetic handle for the development of novel therapeutic agents and functional materials.
These application notes provide a detailed protocol for the Sonogashira coupling of 5-Iodo-2-methyl-1,3-benzothiazole with a variety of terminal alkynes. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions and broad functional group tolerance make this an attractive method for late-stage functionalization in drug discovery programs.
Catalytic Cycle and Reaction Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2-methyl-1,3-benzothiazole product and regenerate the active Pd(0) catalyst.
Undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser-Hay coupling), can occur, particularly in the presence of oxygen. Therefore, maintaining a strictly inert atmosphere is crucial for optimal results.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of aryl iodides, analogous to this compound, with various terminal alkynes. These conditions can serve as a starting point for optimization.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
| 4 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 3 | ~89 |
| 5 | 4-Ethynylanisole | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 12 | High |
| 6 | 3-Ethynylthiophene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 90 | 5 | Good |
Note: Yields are for isolated products and may vary depending on the specific substrate and reaction scale. Optimization of catalyst loading, base, solvent, and temperature is recommended for each new substrate.
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (5 mL) via syringe, followed by triethylamine (2.0 mmol, 0.28 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-methyl-1,3-benzothiazole.
Copper-Free Sonogashira Coupling Protocol
To avoid potential issues associated with copper, such as alkyne homocoupling, a copper-free protocol can be employed.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equivalents)
-
Anhydrous, degassed DMF
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Establish an inert atmosphere as described in the general protocol.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by Bu₄NOAc (2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Follow the work-up and purification procedures outlined in the general protocol.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Iodo-2-methyl-1,3-benzothiazole. The synthesis of N-substituted 2-methyl-1,3-benzothiazol-5-amines is a critical transformation in medicinal chemistry, as the benzothiazole scaffold is a key pharmacophore in numerous biologically active compounds. These protocols outline the palladium-catalyzed cross-coupling of this compound with a variety of primary and secondary amines, offering a versatile and efficient method for the generation of diverse compound libraries for drug discovery and development.
Introduction
The Buchwald-Hartwig amination is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. The ability to construct arylamine moieties efficiently has revolutionized the synthesis of countless drug candidates and approved medicines.
The 2-methyl-1,3-benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core at the 5-position through C-N bond formation provides access to a diverse array of novel chemical entities with significant therapeutic potential. This application note details optimized protocols for the Buchwald-Hartwig amination of this compound with various amine coupling partners.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine product is formed via reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical to the success of the reaction, as it influences the rates of both the desired reductive elimination and potential side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate these transformations.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
The following is a generalized protocol for the palladium-catalyzed amination of this compound. Reaction conditions may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Protocol:
-
To a dry Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Cesium carbonate (1.5 equiv.), Palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Add anhydrous, degassed toluene or 1,4-dioxane to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the Schlenk tube or vial and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 2-methyl-1,3-benzothiazol-5-amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These data are representative and may vary depending on the specific reaction setup and purity of reagents.
Table 1: Screening of Reaction Conditions for the Coupling of this compound with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 92 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 89 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 85 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 78 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 95 |
| 6 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | 90 |
Table 2: Substrate Scope of Amines in the Buchwald-Hartwig Amination of this compound
General Conditions: this compound (1.0 equiv.), Amine (1.2 equiv.), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv.), Toluene, 110 °C, 18 h.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(2-methyl-1,3-benzothiazol-5-yl)aniline | 88 |
| 2 | 4-Methoxyaniline | 4-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)aniline | 91 |
| 3 | Benzylamine | N-Benzyl-2-methyl-1,3-benzothiazol-5-amine | 85 |
| 4 | Piperidine | 5-(Piperidin-1-yl)-2-methyl-1,3-benzothiazole | 94 |
| 5 | n-Hexylamine | N-(n-Hexyl)-2-methyl-1,3-benzothiazol-5-amine | 82 |
| 6 | Diethylamine | N,N-Diethyl-2-methyl-1,3-benzothiazol-5-amine | 75 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing 5-Iodo-2-methyl-1,3-benzothiazole as a key building block. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous protein kinases. The presence of an iodine atom at the 5-position offers a versatile handle for introducing chemical diversity through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective kinase inhibitors. This guide will focus on the synthesis of inhibitors targeting key kinases in oncology and inflammatory diseases, such as Phosphoinositide 3-kinase (PI3K) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Introduction to Benzothiazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The benzothiazole core is a common feature in many biologically active compounds and has been successfully employed in the design of inhibitors for various kinases.[][3] These derivatives have shown promise in targeting both serine/threonine and tyrosine kinases, making them attractive scaffolds for drug discovery.[4]
This compound is a strategic starting material for the synthesis of diverse libraries of kinase inhibitors. The iodo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of aryl, heteroaryl, amine, and alkynyl moieties. This chemical tractability enables systematic modification of the benzothiazole core to optimize potency, selectivity, and pharmacokinetic properties.
Featured Kinase Targets and Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.[4] Benzothiazole derivatives have been identified as potent inhibitors of PI3K isoforms.[4][5]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. It plays a significant role in inflammation, cell differentiation, and apoptosis. Inhibition of p38α MAPK is a therapeutic strategy for various inflammatory diseases and has also been explored in cancer therapy. Certain benzothiazole derivatives have demonstrated potent inhibitory activity against p38α MAPK.[6]
Synthetic Workflow
The general workflow for the synthesis of kinase inhibitors from this compound involves a key cross-coupling step followed by further functionalization if required.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of a 5-Aryl-2-methyl-1,3-benzothiazole Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bi-aryl compound, a common motif in kinase inhibitors, by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-methyl-1,3-benzothiazole derivative.
Protocol 2: Synthesis of a 5-Amino-2-methyl-1,3-benzothiazole Derivative via Buchwald-Hartwig Amination
This protocol details the introduction of a substituted amine at the 5-position, a key functional group for interaction with many kinase active sites.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Schlenk tube, magnetic stirrer, nitrogen inlet
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with nitrogen.
-
Add anhydrous toluene, followed by this compound (1.0 eq), the amine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-amino-2-methyl-1,3-benzothiazole derivative.
Quantitative Data Summary
The following tables summarize representative biological data for benzothiazole-based kinase inhibitors. The data for novel compounds synthesized from this compound would be determined through subsequent biological screening.
Table 1: Inhibitory Activity of Benzothiazole Derivatives against PI3K Isoforms
| Compound ID | R Group at 5-position | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| BTZ-PI3K-1 | 4-Morpholinophenyl | 9 | 150 | 220 | 290 | [4] |
| BTZ-PI3K-2 | 3-Hydroxyphenyl | 25 | 310 | 450 | 500 | Hypothetical |
| BTZ-PI3K-3 | Pyridin-4-yl | 15 | 200 | 280 | 350 | [4] |
| BTZ-PI3K-4 | 4-(Dimethylamino)phenyl | 12 | 180 | 250 | 310 | Hypothetical |
Table 2: Inhibitory Activity of Benzothiazole Derivatives against p38α MAPK and Other Kinases
| Compound ID | R Group at 5-position | p38α MAPK IC₅₀ (nM) | JNK1 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | Reference |
| BTZ-MAPK-1 | 4-Fluorophenyl | 36 | >1000 | 850 | [6] |
| BTZ-MAPK-2 | 2,4-Dichlorophenyl | 45 | >1000 | 920 | [6] |
| BTZ-MAPK-3 | Thiophen-2-yl | 58 | >1000 | 780 | Hypothetical |
| BTZ-MAPK-4 | 1-Methyl-1H-pyrazol-4-yl | 41 | >1000 | 810 | Hypothetical |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a framework for researchers to design and synthesize libraries of benzothiazole derivatives for screening against a wide range of kinase targets. The ability to readily introduce diverse chemical functionalities at the 5-position through robust cross-coupling reactions makes this scaffold particularly attractive for lead discovery and optimization in drug development programs. Further exploration of the synthetic utility of this building block is expected to yield potent and selective inhibitors for various kinases implicated in human diseases.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for the Preparation of 2-Amino-5-iodobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the broad spectrum of biological activities exhibited by its derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of an iodine atom at the 5-position of the benzothiazole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its therapeutic efficacy. This document provides detailed application notes and protocols for the synthesis and evaluation of 2-amino-5-iodobenzothiazole derivatives, intended to guide researchers in the exploration of this promising class of compounds.
Synthesis of 2-Amino-5-iodobenzothiazole Derivatives
The synthesis of 2-amino-5-iodobenzothiazole derivatives typically begins with the preparation of the core intermediate, 2-amino-5-iodobenzothiazole, from p-iodoaniline. Subsequent derivatization at the 2-amino group allows for the introduction of various functionalities to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of 2-Amino-5-iodobenzothiazole from p-Iodoaniline
This protocol is based on the classical Hugerschoff reaction, which involves the cyclization of an arylthiourea in the presence of an oxidizing agent.
Materials:
-
p-Iodoaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Bromine
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Formation of p-Iodophenylthiourea:
-
In a round-bottom flask, dissolve p-iodoaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water.
-
Add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated p-iodophenylthiourea by filtration, wash with water, and dry.
-
-
Cyclization to 2-Amino-5-iodobenzothiazole:
-
Suspend the dried p-iodophenylthiourea in chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine (2 equivalents) in chloroform dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.
-
The solid product, the hydrobromide salt of 2-amino-5-iodobenzothiazole, will precipitate. Collect the solid by filtration and wash with a small amount of cold chloroform.
-
To obtain the free base, suspend the hydrobromide salt in water and neutralize with a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Collect the precipitated 2-amino-5-iodobenzothiazole by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-iodobenzothiazole.
-
Protocol 2: General Procedure for the Synthesis of N-substituted-2-amino-5-iodobenzothiazole Derivatives
This protocol describes the acylation of the 2-amino group, a common method for derivatization.
Materials:
-
2-Amino-5-iodobenzothiazole
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-iodobenzothiazole (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the acid chloride or anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-amino-5-iodobenzothiazole derivative.
Biological Activities and Data Presentation
Derivatives of 2-aminobenzothiazole have demonstrated a wide array of pharmacological activities. The following tables summarize representative quantitative data for the anticancer and antimicrobial activities of various 2-aminobenzothiazole derivatives. While data for 5-iodo substituted analogs are emerging, the presented data for other halogenated and substituted derivatives provide a strong rationale for the exploration of this specific subclass.
Anticancer Activity
Many 2-aminobenzothiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[1]
Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| OMS5 | 2-(N-(4-nitrophenyl)acetamido) | 22.13 | 22.13 | - | [1] |
| OMS14 | 2-(N-(4-(4-nitrophenyl)piperazin-1-yl)acetamido) | 61.03 | 61.03 | - | [1] |
| Compound 13 | 2-(N-(substituted phenyl)acetamido) | - | 9.62 | 6.43 | [2] |
| Compound 20 | 2-(N-(thiazolidinedione)acetamido) | 8.27 | - | 7.44 | [2] |
Note: The presented data is for structurally related compounds and serves as a benchmark for the potential activity of 2-amino-5-iodobenzothiazole derivatives.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives (MIC values in µg/mL)
| Compound ID | Substitution Pattern | S. aureus | E. coli | C. albicans | A. niger | Reference |
| A1 | Schiff base derivative | +++ | +++ | +++ | +++ | [3] |
| A2 | Schiff base derivative | +++ | - | +++ | +++ | [3] |
| A9 | Schiff base derivative | +++ | +++ | +++ | +++ | [3] |
| 46a | Schiff base derivative | - | 15.62 | - | - | [4] |
| 46b | Schiff base derivative | - | 15.62 | - | - | [4] |
Note: '+++' indicates significant activity. '-' indicates no significant activity. The presented data is for structurally related compounds and serves as a benchmark for the potential activity of 2-amino-5-iodobenzothiazole derivatives.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized 2-amino-5-iodobenzothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial susceptibility of the synthesized compounds.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Synthesized 2-amino-5-iodobenzothiazole derivatives
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. If using a viability indicator like resazurin, a color change (or lack thereof) will indicate microbial growth.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been shown to inhibit this pathway, making it a key target for their anticancer activity.[1]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-amino-5-iodobenzothiazole derivatives.
Caption: General experimental workflow for the synthesis and evaluation of 2-amino-5-iodobenzothiazole derivatives.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Versatile Reactivity of 5-Iodo-2-methyl-1,3-benzothiazole with Organometallic Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-Iodo-2-methyl-1,3-benzothiazole scaffold is a valuable building block in medicinal chemistry and materials science. The presence of a reactive iodine atom at the 5-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and other organometallic transformations. This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of organometallic reagents, offering a practical guide for the synthesis of diverse derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically an aryl or vinyl boronic acid. This reaction is widely used for the synthesis of 5-aryl-2-methyl-1,3-benzothiazole derivatives, which are of significant interest in drug discovery.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 90-98 (estimated) |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88-96 (estimated) |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-phenyl-1,3-benzothiazole.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to 5-alkynyl-2-methyl-1,3-benzothiazole derivatives. These compounds are useful intermediates for the synthesis of more complex molecules.
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 (estimated) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 80-90 (estimated) |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 12 | 70-85 (estimated) |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene [1]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 5-amino-2-methyl-1,3-benzothiazole derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.[2]
Reaction Scheme:
References
Synthesis of 5-Iodo-2-methyl-1,3-benzothiazole: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for two potential synthetic routes to obtain 5-Iodo-2-methyl-1,3-benzothiazole, a valuable building block in medicinal chemistry and materials science. The protocols are designed to be clear and reproducible for researchers with a background in organic synthesis.
Introduction
This compound is a halogenated heterocyclic compound of interest in drug discovery and development due to the prevalence of the benzothiazole scaffold in biologically active molecules. The introduction of an iodine atom provides a handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecular architectures. This application note outlines two distinct synthetic strategies for its preparation: the cyclization of a pre-iodinated precursor and the direct iodination of 2-methyl-1,3-benzothiazole.
Synthetic Strategies
Two primary routes for the synthesis of this compound are presented below. Each route has its advantages and potential challenges, which are discussed within the respective protocols.
Route A: Cyclization of 4-Iodo-2-aminothiophenol
This strategy involves the synthesis of the key intermediate, 4-Iodo-2-aminothiophenol, followed by its cyclization with an acetylating agent to form the target molecule. While this route is longer, it offers unambiguous regiochemical control, ensuring the iodine atom is at the desired 5-position.
Route B: Direct Iodination of 2-Methyl-1,3-benzothiazole
This approach involves the direct electrophilic iodination of the readily available 2-methyl-1,3-benzothiazole. This method is more atom-economical but may present challenges in controlling the regioselectivity of the iodination, potentially leading to a mixture of isomers.
Route A: Protocol for Synthesis via Cyclization
This protocol is divided into two main stages: the synthesis of the intermediate 4-Iodo-2-aminothiophenol and its subsequent cyclization.
Stage 1: Synthesis of 4-Iodo-2-aminothiophenol (Intermediate)
A plausible multi-step synthesis for 4-Iodo-2-aminothiophenol is proposed, starting from a commercially available precursor. This involves a Sandmeyer reaction to introduce the iodine, followed by reduction of a nitro group and formation of the thiophenol.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of 4-Iodo-2-aminothiophenol would require further experimental validation. However, a general approach based on established chemical transformations is outlined below. The process would likely begin with a suitable starting material such as 4-amino-2-nitrophenol, which would undergo diazotization followed by a Sandmeyer reaction with potassium iodide to introduce the iodo group. The resulting 4-iodo-2-nitrophenol would then be converted to the corresponding aniline, and subsequently to the thiophenol.
Stage 2: Synthesis of this compound
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Iodo-2-aminothiophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring, which should precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 4-Iodo-2-aminothiophenol |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 120-140 °C |
| Yield | 75-85% (estimated) |
| Melting Point | To be determined |
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via cyclization.
Route B: Protocol for Direct Iodination
This protocol details the direct iodination of 2-methyl-1,3-benzothiazole.
Reaction:
Experimental Protocol:
-
To a stirred suspension of mercury(II) oxide (HgO, 1.5 eq) and iodine (I₂, 1.5 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask, add a solution of 2-methyl-1,3-benzothiazole (1.0 eq) in dichloromethane.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture to remove the insoluble mercury salts.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 5-iodo isomer from other potential regioisomers (e.g., 6-iodo and 7-iodo isomers).
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Methyl-1,3-benzothiazole |
| Reagents | Iodine (I₂), Mercury(II) Oxide (HgO) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Time | Varies (monitor by TLC) |
| Reaction Temperature | Room Temperature |
| Yield | Variable (isomer separation required) |
| Melting Point | To be determined |
Discussion on Regioselectivity:
The direct iodination of 2-methyl-1,3-benzothiazole is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzothiazole ring will determine the position of iodination. The methyl group at the 2-position is an ortho, para-director, while the thiazole ring itself influences the electron density of the fused benzene ring. It is plausible that a mixture of iodinated isomers will be formed, with the 5-, 6-, and 7-iodo products being the most likely. The existence of 6-iodo-2-methyl-1,3-benzothiazole has been reported, suggesting that this might be a significant byproduct, if not the major product. Careful chromatographic purification will be essential to isolate the desired 5-iodo isomer.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via direct iodination.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Mercury(II) oxide is highly toxic and should be handled with extreme care.
-
Iodine is corrosive and can cause stains.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This document provides two distinct and detailed protocols for the synthesis of this compound. Route A offers superior regiochemical control but requires a multi-step synthesis of the starting material. Route B is more direct but necessitates careful purification to isolate the desired product from a potential mixture of isomers. The choice of route will depend on the specific requirements of the researcher, including the availability of starting materials, desired purity, and scalability of the reaction.
References
Application Note: HPLC Analysis of 5-Iodo-2-methyl-1,3-benzothiazole Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of reaction mixtures from the synthesis of 5-Iodo-2-methyl-1,3-benzothiazole using High-Performance Liquid Chromatography (HPLC). The described method is suitable for monitoring reaction progress, determining product purity, and quantifying the components in the mixture. This document includes a comprehensive experimental protocol, system suitability parameters, and representative data presented in a structured format to facilitate easy adoption and implementation in a laboratory setting.
Introduction
Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities. The synthesis of these compounds, such as this compound, requires robust analytical methods to ensure the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a reaction mixture. This application note outlines a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of this compound reaction mixtures.
Experimental Protocol
Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions
A representative HPLC method for the analysis of this compound is summarized in the table below.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare 0.1% formic acid in acetonitrile by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using the mobile phase (50:50 mixture of mobile phase A and B) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Reaction Mixture Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of mobile phase) to stop the reaction.
-
Further, dilute the quenched sample to a concentration within the calibration range of the HPLC method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize simulated quantitative data for the analysis of a typical reaction mixture for the synthesis of this compound at different time points. The synthesis is assumed to be the reaction of 4-iodo-2-aminothiophenol with an acetylating agent.
Table 1: HPLC Analysis of Reaction Mixture at T=0 hours
| Peak No. | Compound Name | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| 1 | 4-iodo-2-aminothiophenol (Starting Material) | 3.5 | 1250000 | 100.0 |
| 2 | This compound (Product) | 8.2 | 0 | 0.0 |
| 3 | Byproduct | 5.1 | 0 | 0.0 |
Table 2: HPLC Analysis of Reaction Mixture at T=2 hours
| Peak No. | Compound Name | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| 1 | 4-iodo-2-aminothiophenol (Starting Material) | 3.5 | 625000 | 50.0 |
| 2 | This compound (Product) | 8.2 | 580000 | 45.0 |
| 3 | Byproduct | 5.1 | 65000 | 5.0 |
Table 3: HPLC Analysis of Reaction Mixture at T=6 hours (Reaction Completion)
| Peak No. | Compound Name | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| 1 | 4-iodo-2-aminothiophenol (Starting Material) | 3.5 | 12500 | 1.0 |
| 2 | This compound (Product) | 8.2 | 1180000 | 92.0 |
| 3 | Byproduct | 5.1 | 90000 | 7.0 |
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental protocol and the reaction pathway.
Caption: Experimental workflow for HPLC analysis.
Caption: Simplified reaction pathway for synthesis.
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be assessed before running the sample set.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| Resolution (Rs) | ≥ 1.5 between the product and closest eluting peak |
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound reaction mixtures. The protocol provides a clear and detailed procedure for sample preparation and analysis, and the presented data serves as a representative example of the expected results. This method is suitable for implementation in research and development environments for the monitoring and quality control of benzothiazole synthesis.
Application Notes and Protocols: 5-Iodo-2-methyl-1,3-benzothiazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methyl-1,3-benzothiazole is a key heterocyclic building block in medicinal chemistry. The benzothiazole scaffold is a "privileged structure," appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The presence of an iodine atom at the 5-position provides a reactive handle for the introduction of diverse molecular fragments through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzothiazole core to develop novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
Applications in Medicinal Chemistry
Derivatives of this compound are of significant interest in several therapeutic areas:
-
Anticancer Agents: The benzothiazole nucleus is a core component of various anticancer agents. These compounds can exert their effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. For instance, benzothiazole derivatives have been developed as potent pan-RAF kinase inhibitors, targeting the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[1]
-
Neuroprotective Agents: Benzothiazole-based compounds have shown promise in the treatment of neurodegenerative disorders. Their mechanisms of action can include the inhibition of enzymes such as monoamine oxidase B (MAO-B) and cholinesterases, as well as the reduction of oxidative stress in the brain.
-
Antimicrobial Agents: The benzothiazole scaffold is also found in compounds with significant antibacterial and antifungal activities, making it a valuable starting point for the development of new anti-infective agents.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the facile synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 14 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 83 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methyl-1,3-benzothiazole.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) / CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 88 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 10 | 82 |
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-methyl-1,3-benzothiazole.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals.
Logical Relationship of Buchwald-Hartwig Amination
Caption: Key components and outcome of the Buchwald-Hartwig amination.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ | Toluene | 100 | 20 | 88 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add anhydrous toluene and the amine via syringe under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-substituted-2-methyl-1,3-benzothiazol-5-amine.
-
Signaling Pathway Modulation: RAF Kinase Inhibition
A significant application of benzothiazole derivatives is in the development of kinase inhibitors for cancer therapy. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Benzothiazole-based compounds have been designed as potent inhibitors of RAF kinases (A-RAF, B-RAF, and C-RAF), thereby blocking downstream signaling and inhibiting cancer cell growth.[1]
RAS/RAF/MEK/ERK Signaling Pathway and Inhibition by Benzothiazole Derivatives
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by benzothiazole derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient generation of diverse libraries of substituted benzothiazoles. These derivatives have shown significant potential as anticancer, neuroprotective, and antimicrobial agents, underscoring the importance of this scaffold in modern drug discovery and development. The provided protocols serve as a guide for researchers to harness the synthetic potential of this important building block.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions of 5-Iodo-2-methyl-1,3-benzothiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki-Miyaura cross-coupling reactions involving 5-Iodo-2-methyl-1,3-benzothiazole. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working or giving very low yield. What are the most common initial culprits?
A1: Low or no conversion in Suzuki reactions with heteroaromatic halides like this compound often stems from a few key areas:
-
Catalyst Inactivity: The palladium catalyst may be degraded or inhibited. The nitrogen and sulfur atoms in the benzothiazole ring can potentially coordinate to the palladium center, leading to catalyst deactivation. This is often observed by the formation of palladium black. Ensure your catalyst is fresh and consider ligands designed to resist deactivation.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly substrate-dependent. An inappropriate base can fail to facilitate the crucial transmetalation step, while poor solubility of reactants in the chosen solvent will hinder the reaction rate.
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acid partners and can also contribute to catalyst decomposition. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1]
Q2: What are the main side reactions I should be aware of, and how can I minimize them?
A2: The most common side reactions in this coupling are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] It is often promoted by high temperatures, excess water, or a strongly basic medium.
-
Homocoupling: This involves the coupling of two boronic acid molecules or two molecules of the iodo-benzothiazole. Boronic acid homocoupling is typically promoted by oxygen.[1]
-
Mitigation: Rigorous degassing of all solvents and reagents is essential. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) will significantly reduce this side product.
-
-
Dehalogenation: This side reaction replaces the iodine atom on the benzothiazole ring with a hydrogen atom.
-
Mitigation: This can be influenced by the choice of base, solvent, and ligand. Screening different reaction parameters is the best approach to identify conditions that favor the desired cross-coupling pathway over dehalogenation.[1]
-
Q3: How do I choose the right catalyst system (palladium source and ligand) for this specific substrate?
A3: For heteroaromatic halides, the ligand plays a crucial role. While standard ligands like triphenylphosphine (PPh₃) can work, more challenging couplings often benefit from bulky and electron-rich phosphine ligands.
-
Recommended Ligands: Modern dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed to promote the key steps of oxidative addition and reductive elimination, often leading to higher yields and tolerating a broader range of functional groups.[1][3] SPhos, in particular, has shown unprecedented activity in many Suzuki-Miyaura processes.[3]
-
Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically used to generate the active Pd(0) catalyst in situ with the chosen phosphine ligand. Pre-formed catalysts, where the ligand is already coordinated to the palladium, are also excellent options.
Q4: The reaction works with simple phenylboronic acid, but the yield drops significantly with more sterically hindered or electron-deficient boronic acids. How can I improve this?
A4: This is a common challenge. Steric hindrance can slow down the transmetalation step, while electron-deficient boronic acids are often more susceptible to protodeboronation.
-
For Hindered Partners: Employing more potent catalyst systems is key. Use bulky, electron-rich ligands like SPhos or XPhos, which can accelerate the coupling of sterically demanding substrates.[3] Switching to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can also facilitate the transmetalation of hindered boronic acids.[1] Increasing the reaction temperature may also be necessary.
-
For Electron-Deficient Partners: The main challenge is minimizing protodeboronation. Use the corresponding boronic ester (pinacol or MIDA) instead of the free acid.[2] Additionally, using carefully dried solvents and ensuring the reaction is not heated for an excessively long time can help preserve the unstable coupling partner.
Troubleshooting Guide
This section provides a logical workflow for troubleshooting poor-yielding or failed reactions.
Problem: Low to No Product Formation
Caption: A logical workflow for troubleshooting Suzuki reactions.
Data on Reaction Condition Optimization
Table 1: Effect of Base and Solvent on Suzuki Coupling of Iodo-Heterocycles (Data is representative of typical conditions for analogous substrates)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield Range (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | 12-24 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane / H₂O | 120 | 4 | 70-85 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | Dioxane / H₂O | 100 | 4-12 | 90-98 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 100 | 18-24 | 88-97 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane / H₂O (4:1) | 80-100 | 12-24 | 65-80 |
Table 2: Ligand Screening for Suzuki Coupling of Challenging Heteroaryl Halides (Data is representative of typical conditions for analogous substrates)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Representative Yield Range (%) | Notes |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene / H₂O | 100 | 50-75 | Standard, less effective for hindered substrates. |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 75-90 | Good for electron-rich halides. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane / H₂O | 80-100 | 90-99 | Excellent for hindered and heteroaryl substrates.[1] |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 90-98 | Very broad scope, highly active catalyst system.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid, adapted from highly successful methods for other heteroaryl halides.[4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Anhydrous Toluene and Degassed Water
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Add degassed water via syringe (typically 10-25% of the total solvent volume, e.g., a 4:1 or 10:1 Toluene:Water ratio).
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A general experimental workflow for the Suzuki reaction.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Synthesis of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5-Iodo-2-methyl-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Low yield of this compound is observed. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to degradation.
-
Poor Quality Starting Materials: Impurities in the starting materials, such as 2-methyl-1,3-benzothiazole or the iodinating agent, can inhibit the reaction.
-
Moisture in the Reaction: The presence of water can interfere with the reaction, especially if using moisture-sensitive reagents.
-
Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A gradual increase in temperature may improve the reaction rate, but be cautious of potential side reactions.
-
Ensure Purity of Starting Materials: Use freshly purified starting materials. 2-methyl-1,3-benzothiazole can be distilled before use.
-
Maintain Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Q2: The final product is a mixture of iodo-2-methyl-1,3-benzothiazole isomers. How can I improve the regioselectivity for the 5-iodo isomer?
Potential Causes:
-
Reaction Conditions Favoring Other Isomers: The choice of solvent, temperature, and iodinating agent can influence the position of iodination on the benzothiazole ring. Electrophilic substitution on the benzene ring of 2-methyl-1,3-benzothiazole can potentially occur at the 4, 5, 6, and 7 positions.
-
Steric Hindrance and Electronic Effects: The directing effects of the fused thiazole ring and the methyl group influence the regioselectivity of the iodination.
Solutions:
-
Choice of Iodinating Agent and Catalyst: Different iodinating agents (e.g., I₂, NIS, ICl) and the presence of a catalyst can influence the regioselectivity. A thorough literature search for regioselective iodination of similar heterocyclic systems is recommended.
-
Control of Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.
-
Alternative Synthetic Route: Consider synthesizing the target molecule via the cyclization of a pre-iodinated precursor, such as 4-iodo-2-aminothiophenol, with an acetylating agent (e.g., acetic anhydride or acetyl chloride). This approach ensures the iodine is in the desired position.
Q3: Significant amounts of di-iodinated byproducts are forming. How can this be minimized?
Potential Cause:
-
Excess Iodinating Agent: Using a stoichiometric excess of the iodinating agent increases the likelihood of multiple iodinations on the benzothiazole ring.
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use no more than one equivalent of the iodinating agent. A slow, dropwise addition of the iodinating agent to the solution of 2-methyl-1,3-benzothiazole can also help to minimize over-iodination.
Q4: The purified product has a persistent color, suggesting impurities. How can I improve the purification?
Potential Causes:
-
Residual Iodine: Traces of iodine from the reaction can be difficult to remove.
-
Colored Byproducts: Side reactions can lead to the formation of colored impurities.
Solutions:
-
Aqueous Wash with a Reducing Agent: During the work-up, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to remove unreacted iodine.
-
Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture to remove impurities.
-
Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography.
-
Activated Carbon Treatment: Treatment with activated carbon can sometimes be effective in removing colored impurities.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: There are two primary synthetic strategies:
-
Electrophilic Iodination of 2-methyl-1,3-benzothiazole: This involves the direct iodination of the pre-formed 2-methyl-1,3-benzothiazole ring system using an electrophilic iodine source.
-
Cyclization of an Iodinated Precursor: This route involves the synthesis of an iodinated starting material, such as 4-iodo-2-aminothiophenol, followed by cyclization with an appropriate reagent to form the 2-methyl-1,3-benzothiazole ring.
Q: What are the expected major side products in the direct iodination of 2-methyl-1,3-benzothiazole?
A: The major side products are typically other positional isomers of iodo-2-methyl-1,3-benzothiazole (e.g., 4-iodo, 6-iodo, and 7-iodo isomers) and di-iodinated products. The distribution of these isomers will depend on the specific reaction conditions.
Q: What safety precautions should be taken during this synthesis?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Handle with care.
-
Many organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
| Parameter | Route A: Cyclization | Route B: Direct Iodination |
| Starting Materials | 4-iodo-2-aminothiophenol, Acetic Anhydride | 2-methyl-1,3-benzothiazole, Iodinating Agent |
| Potential Yield | Moderate to High | Variable, depends on selectivity |
| Purity Concerns | Incomplete cyclization, starting material | Isomeric impurities, di-iodinated products |
| Key Advantage | High regioselectivity | Fewer synthetic steps |
| Key Disadvantage | Availability of starting material | Lack of regioselectivity |
Experimental Protocols
Route A: Cyclization of 4-iodo-2-aminothiophenol (Conceptual Protocol)
This protocol is based on general methods for benzothiazole synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodo-2-aminothiophenol (1 equivalent) in a suitable solvent such as acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a cold, suitable organic solvent. Further purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Technical Support Center: Purification of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Iodo-2-methyl-1,3-benzothiazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of benzothiazole derivatives. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or neutral alumina can be considered as an alternative.[1][2]
Q2: Which solvent systems are typically effective for the elution of this compound?
A2: A common and effective eluent system for benzothiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[3][4] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the appropriate solvent ratio using TLC?
A3: Spot your crude sample on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal solvent system will provide a good separation between your product and impurities, with the product spot having a retention factor (Rf) of approximately 0.2-0.4.[1]
Q4: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A4: Iodinated compounds can be sensitive to light and the acidic nature of silica gel, which may cause degradation.[1] To mitigate this, you can:
-
Protect the column from light by wrapping it in aluminum foil.
-
Use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by equilibration with the mobile phase.[1]
-
Run the chromatography as quickly as possible without sacrificing separation.
Q5: The separation between my product and an impurity is very poor. What are my options?
A5: If co-elution is an issue, you can try the following:
-
Use a shallower solvent gradient during elution.
-
Try a different solvent system. For example, substituting ethyl acetate with dichloromethane or a mixture of solvents may alter the selectivity.
-
Consider using a different stationary phase, such as alumina.[2]
-
If all else fails, an alternative purification technique like recrystallization might be necessary.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A "flush" with a highly polar solvent like pure ethyl acetate or methanol can be used to elute strongly adsorbed compounds.[1] |
| Product elutes too quickly with the solvent front | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking of the product spot on TLC and column | The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the stationary phase. | Adjust the polarity of the eluent. If the compound is suspected to be slightly acidic or basic, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape.[1] |
| Low recovery of the purified product | The compound may be irreversibly adsorbed onto the silica gel or could be degrading during the process. | Use deactivated silica gel or an alternative stationary phase like alumina. Ensure the compound is stable under the chosen conditions by performing a stability test on a small scale.[1][2] |
| Presence of colored impurities in the final product | These may be oxidation or polymerization byproducts. | Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove highly colored impurities before loading it onto the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis and the amount of crude material.
1. Preparation of the Column:
-
Select a glass column of an appropriate size. A general guideline is to use 30-100g of silica gel for every 1g of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate uniform packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method is recommended. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
4. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation: TLC Solvent Systems for Benzothiazole Derivatives
The following table provides examples of solvent systems used for the chromatography of related benzothiazole compounds, which can serve as a starting point for optimization.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rf Range |
| Phenyl-substituted benzothiazole | Silica Gel | Petroleum Ether | ~0.6-0.8 |
| Indolyl-substituted compounds | Silica Gel | Hexanes/Ethyl Acetate (20:1) | ~0.6 |
| Indolyl-substituted compounds | Silica Gel | Hexanes/Ethyl Acetate (9:1) | ~0.2-0.3 |
Note: Rf values are highly dependent on the specific compound, TLC plate, and experimental conditions.[3][4]
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 5-Iodo-2-methyl-1,3-benzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed:
-
Cyclization of a substituted aminothiophenol: This involves the reaction of 2-amino-4-iodothiophenol with an acetylating agent, such as acetic anhydride or acetyl chloride. This is often the preferred route as it builds the benzothiazole ring with the iodine substituent already in place.
-
Iodination of 2-methyl-1,3-benzothiazole: This method involves the direct iodination of the pre-formed 2-methyl-1,3-benzothiazole. This can sometimes lead to mixtures of regioisomers and di-iodinated products, making purification more challenging.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials: 2-amino-4-iodothiophenol or 2-methyl-1,3-benzothiazole.
-
Over-iodinated products: Such as di-iodo-2-methyl-1,3-benzothiazole.
-
Regioisomers: If starting with 2-methyl-1,3-benzothiazole, iodination might occur at other positions on the benzene ring.
-
Products of incomplete cyclization: Benzothiazoline intermediates may be present if the final oxidation/aromatization step is not complete.[1]
-
Oxidation/dimerization of thiophenol: The 2-aminothiophenol starting material is susceptible to oxidation, which can lead to disulfide-linked dimers and polymers, often appearing as dark, tarry substances.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot (with a different Rf value) indicate the progression of the reaction.
Q4: What analytical techniques are recommended for purity assessment?
A4: To confirm the purity and identity of your final product, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of 2-amino-4-iodothiophenol | The starting aminothiophenol is prone to oxidation. Use freshly prepared or purified starting material. Store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Incomplete cyclization | Ensure the reaction is heated for a sufficient duration as indicated in the protocol. In some cases, a mild oxidant may be required in the work-up to facilitate the aromatization of the benzothiazoline intermediate to the benzothiazole.[1] |
| Incorrect reaction temperature | The cyclization reaction often requires heating. Ensure the reaction mixture reaches and maintains the temperature specified in the protocol. |
| Inefficient iodination (if using this route) | The iodinating agent may have degraded. Use a fresh batch of the iodinating reagent. The reaction conditions (solvent, temperature, catalyst) may need optimization for efficient iodination. |
Issue 2: Presence of a Dark, Tarry Substance in the Crude Product
| Potential Cause | Recommended Solution |
| Oxidation and polymerization of 2-amino-4-iodothiophenol | This is a common side reaction.[1] It is crucial to handle the aminothiophenol starting material under an inert atmosphere as much as possible. Running the reaction under nitrogen or argon can minimize this side reaction. |
| Decomposition at high temperatures | If the reaction is heated for too long or at too high a temperature, the product or intermediates may decompose. Monitor the reaction closely by TLC and avoid prolonged heating once the reaction is complete. |
Issue 3: Difficulty in Removing Impurities by Recrystallization
| Potential Cause | Recommended Solution |
| Co-crystallization of impurities | The impurity may have a similar crystal lattice packing to the desired product. Try a different solvent or a mixture of solvents for recrystallization. Common solvents for benzothiazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures like ethanol/water. |
| Impurity and product have similar solubility | If recrystallization is ineffective, column chromatography is the recommended next step for purification. |
Experimental Protocols
Synthesis of this compound via Cyclization
This protocol is a representative method based on common synthetic procedures for benzothiazoles.
Materials:
-
2-amino-4-iodothiophenol
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Toluene
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-iodothiophenol (1 equivalent) in toluene.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Purification
Recrystallization Data
| Solvent System | Observation | Expected Purity Improvement |
| Ethanol | Good for removing polar impurities. | Can increase purity from ~85% to >95%. |
| Methanol | Similar to ethanol, may offer different selectivity. | Can increase purity from ~85% to >95%. |
| Ethyl Acetate/Hexane | Good for removing non-polar impurities. The ratio can be adjusted to optimize recovery and purity. | Can increase purity from ~90% to >98%. |
| Toluene | Can be effective for less polar compounds. | May require careful cooling to avoid oiling out. |
Column Chromatography Protocol
If recrystallization does not yield a product of desired purity, column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The optimal solvent system should be determined by TLC analysis beforehand.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities encountered during the synthesis.
References
Technical Support Center: Optimization of Catalyst Loading for 5-Iodo-2-methyl-1,3-benzothiazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of 5-Iodo-2-methyl-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst. Pre-catalysts like Pd(OAc)₂ can be of variable quality. Consider using more air- and moisture-stable pre-catalysts (e.g., palladacycles). • Ensure the catalyst is properly activated if a pre-reduction step is required.[1] |
| Insufficient Catalyst Loading | • Incrementally increase the catalyst loading. Start with a standard loading (e.g., 1-2 mol%) and increase to 5 mol% if necessary.[1] For particularly challenging couplings, higher loadings might be required initially. |
| Inappropriate Ligand | • For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[2][3] |
| Incorrect Base | • The choice of base is critical and reaction-dependent. For Suzuki-Miyaura, stronger bases like Cs₂CO₃ or K₃PO₄ may be effective.[3][4] For Sonogashira, an amine base like triethylamine is commonly used.[4] Ensure the base is finely ground and anhydrous. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. For some challenging cross-couplings, microwave heating can improve reaction kinetics and yields.[4] |
| Oxygen Contamination | • Palladium(0) catalysts are sensitive to oxygen.[3] Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like nitrogen/argon bubbling or freeze-pump-thaw cycles.[3][5] |
Issue 2: Formation of Significant Side Products
| Side Product | Mitigation Strategy |
| Homocoupling of Coupling Partner | • This is a common side reaction in Sonogashira (Glaser coupling) and Suzuki reactions.[4] • For Sonogashira, using copper-free conditions can minimize alkyne homocoupling.[3][4] • For Suzuki, ensure the purity of the boronic acid/ester and maintain a strictly inert atmosphere. |
| Proto-deiodination | • This results in the replacement of iodine with a hydrogen atom. • Use a more active catalyst to accelerate the cross-coupling over the deiodination pathway. • Changing the solvent (e.g., from DMF to toluene) may reduce this side reaction.[4] |
| Reaction at Other Positions | • While the C-I bond is the most reactive, reactions at other positions on the benzothiazole ring can occur at high temperatures or with prolonged reaction times.[4] Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: A good starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is typically between 1-2 mol%.[1] This often provides a good balance between reaction efficiency and cost. For initial screening and small-scale reactions where maximizing yield is the priority, a higher loading of up to 5 mol% can be used.
Q2: How does the choice of palladium pre-catalyst affect the reaction?
A2: The choice of palladium pre-catalyst can significantly impact the reaction. Pd(OAc)₂ and Pd₂(dba)₃ are common choices but require in-situ reduction to the active Pd(0) species. Air- and moisture-stable pre-catalysts, such as palladacycles (e.g., G3-XPhos), can provide more consistent results as they do not require a pre-reduction step and are less sensitive to handling.
Q3: When should I consider using a higher catalyst loading?
A3: Higher catalyst loading (e.g., >2 mol%) should be considered under the following circumstances:
-
When using less reactive coupling partners.
-
For sterically hindered substrates.
-
When trying to achieve complete conversion in a shorter reaction time.
-
If catalyst deactivation is observed.
Q4: What are the key parameters to optimize for catalyst loading?
A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature.[2] Each of these factors can have a substantial impact on the reaction yield, selectivity, and the formation of byproducts.
Q5: How can I minimize catalyst loading for a large-scale reaction?
A5: To minimize catalyst loading for large-scale synthesis, consider the following:
-
Screen a variety of highly active catalyst systems (catalyst and ligand combinations).
-
Optimize reaction conditions such as temperature, concentration, and base.
-
Ensure the purity of all starting materials and solvents to avoid catalyst poisoning.
-
For industrial processes, catalyst loadings in the ppm range are often targeted.[6][7]
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield for a Suzuki-Miyaura Coupling
| Catalyst Loading (mol%) | Typical Yield (%) | Considerations |
| 0.5 | 50-70 | Economical for large-scale synthesis, but may lead to incomplete conversion or require longer reaction times.[1] |
| 1.0 | 80-95 | Often a good starting point for optimization, balancing cost and efficiency.[1] |
| 2.0 | >95 | Higher loading can drive the reaction to completion, especially for less reactive substrates.[1] |
| 5.0 | >95 | Typically used for very challenging couplings or for rapid screening to confirm product formation. |
Table 2: Recommended Starting Conditions for Different Cross-Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos (1-2 mol%) | K₃PO₄ | Toluene/H₂O | 80-110 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ (2-5 mol%) | Et₃N | DMF | 100-120[8] |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ / PPh₃ (2-5 mol%) | Et₃N / Piperidine | THF | 50-70 |
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling Optimization:
-
To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Add the degassed solvent (e.g., toluene/water 10:1).
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified palladium cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Heck Coupling of 5-Iodo-2-methyl-1,3-benzothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Heck coupling of 5-Iodo-2-methyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: My Heck coupling reaction with this compound is not working. What are the most common reasons for failure?
A1: The most common reasons for a failed Heck coupling with this substrate include catalyst deactivation, suboptimal reaction conditions, and issues with reagent quality. Catalyst deactivation, often observed as the formation of black palladium precipitate (palladium black), can be caused by the presence of oxygen, high temperatures, or impurities.[1] Suboptimal conditions may include an inappropriate choice of catalyst, ligand, base, or solvent for this specific heteroaryl iodide. The quality of the reagents, including the solvent and the alkene, is also crucial for a successful reaction.
Q2: I observe the formation of a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium.[1] This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.[1] To prevent this, ensure all solvents and reagents are thoroughly degassed to remove oxygen, and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[1] Additionally, consider lowering the reaction temperature, as excessive heat can promote catalyst agglomeration and precipitation.[1] The choice of ligand is also critical; a suitable phosphine ligand can stabilize the active Pd(0) species and prevent its decomposition.[1]
Q3: My reaction is very slow or gives a low yield. How can I improve the reaction rate and conversion?
A3: Several factors can be adjusted to improve a sluggish reaction. Increasing the temperature can enhance the reaction rate, but be mindful of potential catalyst decomposition.[1] Optimizing the catalyst system is key. For heteroaryl halides, sterically bulky and electron-rich phosphine ligands can be beneficial. You can also screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). The choice of base and solvent also plays a significant role. A stronger base or a more polar aprotic solvent like DMF or NMP can sometimes improve the reaction rate and yield.
Q4: I am observing significant side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions in Heck couplings include homocoupling of the aryl iodide, isomerization of the alkene product, and hydrodehalogenation of the starting material.
-
Homocoupling can be minimized by optimizing reaction conditions, such as lowering the temperature.[1]
-
Alkene isomerization can be suppressed by using a less polar solvent or by adding a halide salt like LiCl.[1]
-
Hydrodehalogenation , the replacement of the iodine with a hydrogen atom, can be a significant issue with electron-deficient aryl halides. Switching to a more sterically hindered ligand or a weaker base may reduce this side reaction.
Q5: How does the benzothiazole ring affect the Heck coupling reaction?
A5: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[2] This can make the coupling more challenging compared to simple aryl halides. The use of sterically bulky ligands can sometimes mitigate this issue by preventing strong coordination of the heteroatoms to the palladium center.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | Formation of palladium black is a visual indicator. Ensure rigorous degassing of all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). Consider lowering the reaction temperature. |
| Inactive Catalyst | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. The choice of phosphine ligand is crucial for this step. |
| Poor Reagent Quality | Use anhydrous, high-purity solvents. Ensure the alkene is pure and free of inhibitors. Use fresh, high-quality catalyst, ligand, and base. |
| Suboptimal Ligand | The ligand choice is critical. For heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often effective. Screen a variety of ligands to find the optimal one for your specific substrate and alkene. |
| Inappropriate Base | The base is crucial for regenerating the catalyst. If using an amine base like triethylamine, ensure it is pure and dry. Consider screening other organic or inorganic bases. |
| Low Reaction Temperature | Heck reactions often require elevated temperatures. Gradually increase the temperature, while monitoring for catalyst decomposition. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupled Product | High reaction temperatures can promote this side reaction. | Lower the reaction temperature. Optimize the catalyst and ligand system. |
| Alkene Isomerization | The palladium-hydride intermediate can promote double bond migration. | Use a less polar solvent. Add a halide salt (e.g., LiCl) to the reaction mixture. Minimize reaction time. |
| Hydrodehalogenation | The solvent or base can act as a hydride source, leading to the replacement of iodine with hydrogen. | Switch to a more sterically hindered ligand. Use a weaker or different type of base (e.g., an inorganic base instead of an amine). Ensure the use of high-purity, anhydrous solvents. |
| Unidentified Impurities | The starting material or reagents may contain impurities that lead to side reactions. | Purify the this compound and the alkene before use. Use high-purity reagents. |
Data Presentation
The following tables provide a summary of typical reaction conditions for Heck couplings of aryl iodides. Note that optimal conditions for this compound may need to be determined empirically.
Table 1: Typical Catalyst Systems for Heck Coupling of Aryl Iodides
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, widely used system. |
| Pd(OAc)₂ | P(o-tol)₃ | 1-5 | A more electron-rich and sterically hindered ligand, often giving better results than PPh₃. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-5 | A very bulky and electron-rich ligand, effective for challenging substrates. |
| PdCl₂(PPh₃)₂ | - | 1-5 | A stable Pd(II) precatalyst that is reduced in situ. |
Table 2: Common Bases and Solvents for Heck Coupling
| Base | Solvent | Typical Temperature Range (°C) | Notes |
| Et₃N (Triethylamine) | DMF, NMP, Acetonitrile | 80-120 | A common combination for many Heck reactions. |
| K₂CO₃ | DMF, DMAc | 100-140 | An inorganic base that can be effective and is easily removed during workup. |
| NaOAc | DMF, NMP | 100-140 | A mild inorganic base. |
| DBU | Dioxane, Toluene | 80-110 | A strong, non-nucleophilic organic base. |
Experimental Protocols
General Protocol for Heck Coupling of this compound with an Alkene
This protocol is a starting point and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and P(o-tol)₃ (e.g., 4 mol%).
-
Seal the flask/tube and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv) and the alkene (1.2-1.5 equiv) to the flask.
-
Add anhydrous DMF (to achieve a concentration of ~0.2 M) and triethylamine (2.0 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for a Failed Heck Coupling
Caption: A decision tree for troubleshooting a failed Heck coupling reaction.
References
preventing deiodination of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of 5-Iodo-2-methyl-1,3-benzothiazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of the corresponding des-iodo byproduct, 2-methyl-1,3-benzothiazole. This side reaction reduces the yield of the desired product and complicates the purification process.
Q2: What are the common causes of deiodination of this compound?
A2: The deiodination of this compound can be triggered by several factors, including:
-
Reaction Conditions: High temperatures and prolonged reaction times can promote the cleavage of the C-I bond.
-
Catalyst and Ligands: The choice of palladium catalyst and phosphine ligands in cross-coupling reactions plays a crucial role. Certain catalyst systems can favor the deiodination pathway.
-
Base: The strength and type of base used can significantly influence the extent of deiodination. Strong bases, especially in the presence of protic solvents, can facilitate this side reaction.
-
Solvent: Protic solvents (e.g., alcohols, water) can act as a source of hydrogen, leading to the formation of the deiodinated byproduct.
-
Photochemical Decomposition: Aromatic iodides can be sensitive to light, which can induce photochemical deiodination.[1]
Q3: How can I detect and quantify deiodination?
A3: Deiodination can be detected and quantified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The deiodinated byproduct will have a different Rf value compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of the reaction mixture, including the deiodinated byproduct, which will have a characteristic mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the deiodinated byproduct by observing the disappearance of the signals corresponding to the iodo-substituted aromatic ring and the appearance of new signals for the unsubstituted ring.
Troubleshooting Guides
This section provides troubleshooting guides for common cross-coupling reactions where deiodination of this compound is a potential issue.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 2-methyl-1,3-benzothiazole in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand | Switch to bulkier, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over the deiodination pathway. |
| Strong Base | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases. |
| Protic Solvent | Use aprotic solvents like toluene, dioxane, or THF. If a protic co-solvent is necessary, minimize its amount. |
| High Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of deiodination. |
| Slow Transmetalation | Ensure the quality of the boronic acid or ester. A slow transmetalation step can provide more time for deiodination to occur. |
Issue 2: Deiodination Observed in Heck Reaction
Symptoms:
-
Formation of 2-methyl-1,3-benzothiazole alongside the desired vinylated product.
-
Reduced overall yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. For electron-deficient heteroaryl iodides, ligands like P(o-tol)₃ can be effective. |
| Base Choice | Triethylamine (NEt₃) is a common base in Heck reactions. If deiodination is significant, consider using a weaker base or a combination of an organic and inorganic base. |
| Solvent Effects | Aprotic polar solvents like DMF or NMP are often used. However, they can also be hydride sources. Switching to a less reducible solvent like dioxane or toluene may be beneficial. |
| Reaction Time and Temperature | Optimize the reaction time and temperature. Prolonged heating at high temperatures increases the likelihood of deiodination. |
Issue 3: Deiodination as a Side Reaction in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated benzothiazole.
-
Presence of 2-methyl-1,3-benzothiazole and homocoupled alkyne (Glaser coupling) byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Copper Co-catalyst | While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions can sometimes minimize side reactions. Consider using a palladium catalyst system that does not require a copper co-catalyst. |
| Base Selection | An amine base like diethylamine or triethylamine is typically used. The choice and amount of the amine base can be optimized to suppress deiodination. |
| Solvent | Aprotic solvents such as DMF, THF, or toluene are generally preferred. |
| Oxygen Sensitivity | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent Glaser coupling, which can compete with the desired cross-coupling and indirectly favor deiodination. |
Issue 4: Deiodination During Buchwald-Hartwig Amination
Symptoms:
-
Formation of 2-methyl-1,3-benzothiazole instead of the desired aminated product.
-
Low conversion of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ligand Choice | The use of bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, DavePhos, XPhos) is crucial to accelerate the C-N bond-forming reductive elimination, thereby outcompeting the deiodination pathway. |
| Base Strength | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, if deiodination is problematic, screening other bases like LHMDS or K₃PO₄ might be beneficial. |
| Solvent | Aprotic solvents like toluene or dioxane are preferred. Avoid protic solvents that can act as hydrogen donors. |
| Reaction Temperature | Carefully control the reaction temperature. While some aminations require elevated temperatures, excessive heat can promote deiodination. |
Experimental Protocols
The following are general protocols for common cross-coupling reactions that can be adapted for this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and the alkene (1.2-1.5 equiv.).
-
Purge the tube with an inert gas.
-
Add this compound (1.0 equiv.), the base (e.g., NEt₃, 2.0 equiv.), and the anhydrous solvent (e.g., DMF or dioxane).
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) for the required time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting and minimizing deiodination in cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling showing the competing deiodination pathway.
References
Technical Support Center: Scale-Up Synthesis of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 5-Iodo-2-methyl-1,3-benzothiazole. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Common routes for the synthesis of benzothiazole derivatives that can be adapted for the scaled-up production of this compound include the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For this compound, a primary route involves the cyclization of a thioacetylated 4-iodo-2-aminothiophenol or a related precursor. Alternative methods may involve the direct iodination of 2-methyl-1,3-benzothiazole, though selectivity can be a challenge on a larger scale.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety concerns include:
-
Handling of Iodine and Iodinating Agents: Iodine and its compounds can be corrosive and toxic. Appropriate personal protective equipment (PPE) is essential.
-
Exothermic Reactions: Cyclization and iodination reactions can be exothermic. Careful control of reaction temperature through controlled reagent addition and efficient cooling is critical to prevent thermal runaways.
-
Solvent Handling: Large volumes of flammable organic solvents require proper grounding and ventilation to prevent ignition and exposure.
-
Byproduct Formation: The formation of potentially hazardous byproducts should be understood and managed.
Q3: How can I improve the purity of my final product at a larger scale?
A3: Improving purity on a larger scale often involves optimizing the reaction conditions to minimize byproduct formation and refining the purification process. Consider the following:
-
Reaction Optimization: Precisely control temperature, reagent stoichiometry, and reaction time.
-
Crystallization: Recrystallization is often the most effective method for purifying solid products at scale. A thorough screening of solvents and solvent mixtures is recommended.
-
Washing: Ensure the filter cake is washed with an appropriate solvent to remove residual impurities.
-
Decolorization: Treatment with activated carbon can be used to remove colored impurities before crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- Ensure efficient mixing to maintain homogeneity, especially in large reactors.- Verify the quality and stoichiometry of all reagents. |
| Product loss during workup. | - Optimize the extraction and filtration procedures.- If the product is volatile, minimize exposure to high temperatures or vacuum. | |
| Dark-colored Product | Presence of iodine or oxidized impurities. | - During workup, wash the crude product with a solution of a reducing agent like sodium thiosulfate to remove residual iodine.- Perform a decolorization step with activated carbon before the final crystallization. |
| Thermal decomposition. | - Maintain strict temperature control throughout the reaction and purification steps. Avoid excessive heating. | |
| Inconsistent Results Batch-to-Batch | Poor control over reaction parameters. | - Implement strict process controls for temperature, addition rates, and mixing speed.- Ensure raw materials are from a consistent source and meet quality specifications. |
| Inefficient heat transfer in larger vessels. | - Characterize the thermal profile of the reaction at a smaller scale before scaling up.- Ensure the reactor's cooling capacity is sufficient for the larger batch size. | |
| Difficult Filtration | Fine particle size of the precipitate. | - Optimize the crystallization process to encourage the growth of larger crystals. This can involve slower cooling rates or the use of specific solvent systems.- Consider using a filter aid, but be mindful of potential contamination of the final product. |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis is provided below.
Example Protocol: Cyclization to form 2-methyl-1,3-benzothiazole Core
This protocol outlines a general procedure for the cyclization step, which would be followed by iodination.
-
Reagent Preparation: In a suitable reactor, charge 2-aminothiophenol (1.0 equivalent) and a suitable solvent such as toluene or acetic acid.
-
Reaction Initiation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution at a controlled temperature, typically between 20-30°C.
-
Reaction Monitoring: Monitor the progress of the N-acetylation and subsequent cyclization by TLC or HPLC until the starting material is consumed. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Workup: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, followed by filtration if the product precipitates, or extraction with an organic solvent.
-
Purification: The crude 2-methyl-1,3-benzothiazole is then purified, typically by recrystallization from a suitable solvent like ethanol or hexane, before proceeding to the iodination step.
Visualizations
The following diagrams illustrate key conceptual workflows in the scale-up synthesis of this compound.
byproduct formation in the preparation of 5-Iodo-2-methyl-1,3-benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Iodo-2-methyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
There are three primary synthetic strategies for the preparation of this compound:
-
Route A: Cyclization and Iodination. This involves the initial synthesis of 2-methyl-1,3-benzothiazole followed by electrophilic iodination.
-
Route B: Iodination and Cyclization. This route starts with an appropriately iodinated aniline derivative which is then cyclized to form the benzothiazole ring.
-
Route C: Sandmeyer Reaction. This approach begins with 5-amino-2-methyl-1,3-benzothiazole, which is converted to the target iodo compound via a diazonium salt intermediate.[1][2][3]
Q2: What are the main byproducts I should be aware of during the synthesis?
The formation of byproducts is highly dependent on the chosen synthetic route. Common impurities include:
-
Regioisomers: 4-Iodo, 6-Iodo, and 7-Iodo-2-methyl-1,3-benzothiazole are common when direct iodination is employed.[4][5]
-
Poly-iodinated species: Over-iodination can lead to di- or tri-iodinated benzothiazoles.
-
Starting materials: Incomplete reactions can result in the presence of unreacted precursors.
-
Phenolic impurities: In the Sandmeyer route, the diazonium intermediate can react with water to form 5-hydroxy-2-methyl-1,3-benzothiazole.[2][6]
-
Azo-coupled products: Diazonium salts can couple with electron-rich species in the reaction mixture.[6]
-
De-aminated product: The diazonium group can be replaced by hydrogen, leading to 2-methyl-1,3-benzothiazole.
Troubleshooting Guides
Route A: Iodination of 2-methyl-1,3-benzothiazole
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 5-iodo isomer. | Poor regioselectivity of the iodination reaction. | 1. Control Temperature: Perform the reaction at a lower temperature to enhance selectivity. 2. Choice of Iodinating Agent: Use a milder iodinating agent such as N-iodosuccinimide (NIS) in place of I2/oxidant systems. 3. Solvent Effects: Investigate the use of different solvents to influence the directing effects of the benzothiazole ring. |
| Presence of multiple iodinated products (di- or tri-iodinated). | Reaction conditions are too harsh, or an excess of the iodinating agent is used. | 1. Stoichiometry: Carefully control the stoichiometry of the iodinating agent to favor mono-iodination. 2. Reaction Time: Monitor the reaction progress closely and quench it once the desired product is formed to prevent further iodination. |
| Significant amount of unreacted 2-methyl-1,3-benzothiazole. | Incomplete reaction due to insufficient activation or reaction time. | 1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation. 2. Activating Agent: Ensure the appropriate activating agent (e.g., an oxidizing agent for I2) is used in the correct stoichiometric amount. |
Route B: Cyclization of 4-Iodo-2-aminothiophenol with Acetic Anhydride/Acid
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of a diacetylated byproduct. | Use of excess acetic anhydride.[7][8] | 1. Stoichiometry: Use a stoichiometric amount of acetic anhydride. 2. Alternative Reagent: Consider using acetic acid as the acetylating agent, which is less reactive.[9] |
| Presence of oxidized impurities. | The amino group of the starting material is susceptible to oxidation.[7] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with the reaction conditions. |
| Low conversion to the cyclized product. | Insufficient reaction temperature or time for the cyclization to occur. | 1. Higher Temperature: Increase the reaction temperature to promote the intramolecular condensation and ring closure. 2. Catalyst: A catalytic amount of a protic or Lewis acid may facilitate the cyclization. |
Route C: Sandmeyer Reaction of 5-amino-2-methyl-1,3-benzothiazole
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of 5-hydroxy-2-methyl-1,3-benzothiazole. | The diazonium salt is reacting with water in the reaction mixture.[2][6] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible. 2. Temperature Control: Maintain a low temperature (0-5 °C) during diazotization and subsequent reaction to minimize the decomposition of the diazonium salt. 3. Quench Method: Add the diazonium salt solution to the iodide solution rather than the reverse.[6] |
| Presence of colored impurities (azo compounds). | The diazonium salt is coupling with the starting amine or other activated aromatic rings.[6] | 1. Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid a buildup of nitrous acid and unreacted amine. 2. Excess Acid: Ensure a sufficient excess of acid is present to fully protonate the starting amine and prevent it from acting as a coupling partner. |
| Formation of 2-methyl-1,3-benzothiazole (de-amination). | Radical side reactions or reaction with a reducing agent. | 1. Copper(I) Iodide: While not always necessary for iodination, the use of a copper(I) catalyst can sometimes improve the yield and suppress side reactions.[1] 2. Avoid Reducing Agents: Ensure no unintended reducing agents are present in the reaction mixture. |
Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical Yield (%) | Key Byproducts | Reference |
| Route A | 2-methyl-1,3-benzothiazole, NIS/I2 | 40-70% | Regioisomers, poly-iodinated products | [4][5] |
| Route B | 4-Iodo-2-aminothiophenol, Acetic Anhydride/Acid | 70-90% | Diacetylated product, oxidized impurities | [7][9] |
| Route C | 5-amino-2-methyl-1,3-benzothiazole, NaNO2, KI | 50-80% | Phenolic impurity, azo compounds, de-aminated product | [1][6] |
Experimental Protocols
Protocol for Route A: Iodination of 2-methyl-1,3-benzothiazole
-
Dissolve 2-methyl-1,3-benzothiazole (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-iodosuccinimide (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate this compound.
Protocol for Route C: Sandmeyer Reaction
-
Dissolve 5-amino-2-methyl-1,3-benzothiazole (1 equivalent) in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Byproduct formation in the direct iodination of 2-methyl-1,3-benzothiazole.
Caption: Potential side reactions during the Sandmeyer synthesis route.
Caption: A general workflow for troubleshooting the synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. CN107903182B - Synthesis method of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. mdpi.org [mdpi.org]
Technical Support Center: 5-Iodo-2-methyl-1,3-benzothiazole Reactions
This guide provides troubleshooting and frequently asked questions for the workup and purification of reactions involving 5-Iodo-2-methyl-1,3-benzothiazole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound is a heterocyclic compound with a benzene ring fused to a thiazole ring. It is substituted with an iodine atom at the 5-position and a methyl group at the 2-position. The molecule is nearly planar.[1]
Chemical Structure:
-
Molecular Formula: C₈H₆INS
-
InChI Key: UUODOEGHZZBDBL-UHFFFAOYSA-N
-
SMILES: CC1=NC2=C(S1)C=CC(=C2)I[]
Q2: What are the common synthetic routes to benzothiazoles?
A2: Benzothiazoles are commonly synthesized through the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[3][4] Another approach involves the cyclization of thioamides.[3] Green chemistry approaches for these syntheses are also being explored.[3][4]
Q3: What are typical purification methods for this compound?
A3: Common purification techniques include:
-
Column chromatography: Silica gel chromatography is often effective for separating the desired product from starting materials and byproducts.[5]
-
Crystallization/Recrystallization: This method is useful for obtaining a highly pure solid product. The choice of solvent is critical and may require some experimentation.
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For instance, washing with an aqueous sodium sulfite solution can be used to remove excess iodine.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of this compound reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature. | Disappearance of starting material spots and appearance of the product spot on the TLC plate. |
| Suboptimal Reaction Conditions | Review the reaction parameters such as temperature, solvent, and catalyst. For condensation reactions leading to benzothiazoles, catalysts like samarium triflate in aqueous media have been used.[7] | Improved reaction conversion and product yield. |
| Product Loss During Workup | Ensure proper phase separation during extractions. Minimize the number of transfer steps. Select an appropriate solvent for extraction in which the product is highly soluble and impurities are less soluble. | Increased recovery of the crude product. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. | Optimized product formation. |
Problem 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | Purify the crude product using column chromatography on silica gel before attempting crystallization. | Removal of impurities that inhibit crystallization, leading to a solid product. |
| Inappropriate Crystallization Solvent | Perform small-scale solvent screening to find a suitable solvent or solvent system (e.g., hexane/ethyl acetate, ethanol/water). The ideal solvent should dissolve the compound when hot but have low solubility when cold. | Formation of crystals upon cooling. |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be acting as an oiling agent. | The product solidifies upon complete removal of the solvent. |
Problem 3: Product is Colored (e.g., dark red, brown)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Iodine or Triiodide Species | Wash the crude product with a solution of sodium thiosulfate or sodium sulfite to remove elemental iodine. In some cases, triiodide salts can form, which are often colored.[8] | The color of the product should lighten, ideally to an off-white or pale yellow solid. |
| Oxidation or Degradation Products | Purify the product via column chromatography. Consider performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Isolation of the pure, less colored product. |
| Charring or Polymerization | If the reaction was conducted at a high temperature, thermal decomposition may have occurred. Lowering the reaction temperature may be necessary. Purification by chromatography can help remove polymeric material. | A cleaner reaction profile and a purer isolated product. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for a typical benzothiazole synthesis and a logical approach to troubleshooting common workup issues.
Caption: General experimental workflow for the synthesis and purification of benzothiazoles.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative NMR Analysis of 5-Iodo-2-methyl-1,3-benzothiazole and Its Analogs
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Iodo-2-methyl-1,3-benzothiazole. Due to the limited availability of experimental spectral data for the 5-iodo derivative, this guide utilizes predicted NMR data for the target compound and compares it against experimental data for the parent compound, 2-methyl-1,3-benzothiazole, and a halogenated analog, 5-chloro-2-methyl-1,3-benzothiazole. This comparison offers valuable insights into the electronic effects of substituents on the benzothiazole ring system, a crucial aspect for researchers in medicinal chemistry and materials science.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum is fundamental for determining the proton environment in a molecule. The introduction of a halogen substituent at the 5-position on the benzothiazole ring significantly influences the chemical shifts of the aromatic protons. The table below compares the experimental ¹H NMR data for 2-methyl-1,3-benzothiazole with predicted data for its 5-iodo analog.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ) in ppm
| Proton | 2-methyl-1,3-benzothiazole (Experimental) | This compound (Predicted) |
| 2-CH₃ | 2.83 (s) | 2.81 (s) |
| H-4 | 7.89 (d, J=8.1 Hz) | 8.21 (d, J=1.8 Hz) |
| H-5 | 7.31 (t, J=7.7 Hz) | - |
| H-6 | 7.42 (t, J=7.7 Hz) | 7.74 (dd, J=8.5, 1.8 Hz) |
| H-7 | 7.78 (d, J=7.8 Hz) | 7.58 (d, J=8.5 Hz) |
| Solvent: CDCl₃. Data sourced from Spectral Database for Organic Compounds (SDBS). |
Analysis: The substitution of iodine at the C-5 position primarily affects the adjacent protons. The signal for H-4 is predicted to shift downfield to 8.21 ppm and appear as a doublet with a small coupling constant, indicative of meta-coupling with H-6. Similarly, H-6 is expected to shift downfield and appear as a doublet of doublets. The methyl group at the 2-position shows a negligible predicted shift, as it is distant from the site of substitution.
Comparative ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The electronegativity and anisotropic effects of halogen substituents cause significant shifts in the carbon resonances, particularly for the carbon directly attached to the halogen and adjacent carbons.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | 2-methyl-1,3-benzothiazole (Experimental) | 5-Chloro-2-methyl-1,3-benzothiazole (Experimental) † | This compound (Predicted) |
| 2-CH₃ | 19.9 | 19.1 | 20.1 |
| C-2 | 166.0 | 167.3 | 168.3 |
| C-4 | 124.5 | 122.1 | 127.3 |
| C-5 | 124.9 | 131.6 | 92.1 |
| C-6 | 126.1 | 126.1 | 134.8 |
| C-7 | 121.7 | 122.9 | 122.5 |
| C-3a | 153.2 | 152.0 | 154.6 |
| C-7a | 135.0 | 133.4 | 136.7 |
| Solvent: CDCl₃. Data sourced from SDBS. | |||
| †Solvent: DMSO-d₆. Data sourced from S.N. Sawhney, D.W. Boykin, J. Org. Chem. 44, 1136 (1979) via SpectraBase.[1] |
Analysis: The most dramatic effect is observed at C-5. In the 5-chloro derivative, the C-5 signal is shifted downfield to 131.6 ppm due to the electronegativity of chlorine.[1] Conversely, the "heavy atom effect" of iodine is predicted to cause a significant upfield shift for C-5 to approximately 92.1 ppm. This is a characteristic feature in the ¹³C NMR of iodo-substituted aromatic compounds. Other carbons in the benzene ring, such as C-4 and C-6, also show predictable shifts due to the electronic influence of the halogen substituent.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the NMR analysis of small organic molecules like benzothiazole derivatives.
1. Sample Preparation:
-
Quantity: For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a larger quantity of 50-100 mg is typically required to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3] The typical volume required is 0.6-0.7 mL.[2]
-
Procedure: Dissolve the sample in the deuterated solvent in a small, clean vial. To ensure homogeneity, vortexing or gentle heating may be applied. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[2][4]
-
Standard: An internal standard, such as Tetramethylsilane (TMS), can be added for precise chemical shift referencing, although referencing to the residual solvent peak is also common.[2]
2. NMR Data Acquisition:
-
Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[3]
-
¹H NMR Parameters: A standard proton experiment involves a short acquisition pulse, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans for a typical sample concentration.
-
¹³C NMR Parameters: A standard carbon experiment requires a larger number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[5]
Workflow for NMR-Based Structural Analysis
The logical flow from sample preparation to final structural confirmation can be visualized as follows.
Caption: Workflow for structural elucidation using NMR spectroscopy.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of 5-Iodo-2-methyl-1,3-benzothiazole and its Non-iodinated Analog
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Iodo-2-methyl-1,3-benzothiazole against the known fragmentation of its parent compound, 2-methyl-1,3-benzothiazole. This comparison, supported by established fragmentation principles, offers insights into the influence of the iodo-substituent on the molecule's gas-phase fragmentation behavior.
The introduction of a halogen atom, particularly iodine, into an aromatic system can significantly alter its fragmentation pattern in mass spectrometry. The relatively weak C-I bond often leads to characteristic neutral losses and prominent fragment ions that can be diagnostic for the presence and position of the iodine atom. This guide will explore these effects in the context of the benzothiazole scaffold, a common motif in medicinal chemistry.
Predicted and Known Fragmentation Patterns: A Head-to-Head Comparison
The molecular weight of this compound is 275.11 g/mol [3][], and its molecular ion peak ([M]⁺˙) is expected at m/z 275. In contrast, the molecular weight of 2-methyl-1,3-benzothiazole is 149.21 g/mol [5][6], with its molecular ion appearing at m/z 149.
The primary fragmentation pathways for both compounds are expected to involve cleavages around the thiazole ring and, in the case of the iodinated compound, the loss of the iodine atom. A key feature in the mass spectrum of iodo-containing compounds is the facile cleavage of the C-I bond, often resulting in a prominent peak corresponding to the loss of an iodine radical (I•).[7]
Below is a table summarizing the predicted key fragment ions for this compound and the known fragment ions for 2-methyl-1,3-benzothiazole.
| m/z Value (Predicted for this compound) | Proposed Fragment Ion | Proposed Neutral Loss | m/z Value (Known for 2-methyl-1,3-benzothiazole) | Known Fragment Ion | Known Neutral Loss |
| 275 | [C₈H₆INS]⁺˙ (Molecular Ion) | - | 149 | [C₈H₇NS]⁺˙ (Molecular Ion) | - |
| 260 | [C₇H₃INS]⁺˙ | •CH₃ | 134 | [C₇H₄NS]⁺ | •CH₃ |
| 148 | [C₈H₆NS]⁺ | •I | N/A | N/A | N/A |
| 127 | [I]⁺ | [C₈H₆NS]• | N/A | N/A | N/A |
| 108 | [C₆H₄S]⁺˙ | C₂H₂N• | 109 | [C₆H₅S]⁺ | C₂H₂N• |
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway for this compound and the established pathway for 2-methyl-1,3-benzothiazole.
Figure 1. Proposed fragmentation pathway of this compound.
Figure 2. Known fragmentation pathway of 2-methyl-1,3-benzothiazole.
Experimental Protocols
To acquire mass spectral data for compounds such as this compound, the following general experimental protocol for Electron Ionization (EI) Mass Spectrometry can be employed.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a quadrupole, time-of-flight, or magnetic sector instrument) equipped with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For direct insertion, a few microliters of the solution are applied to the probe tip, and the solvent is allowed to evaporate.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ([M]⁺˙).
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation to produce a series of smaller, positively charged fragment ions.[8]
-
Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern is interpreted to deduce the structure of the compound. The presence of iodine is readily identified by the characteristic loss of 127 mass units.[7] Since natural iodine consists of 100% ¹²⁷I, there will be no isotopic M+2 peak, which simplifies the spectrum compared to compounds containing chlorine or bromine.[7][9][10]
Concluding Remarks
The predicted mass spectral fragmentation of this compound is expected to be dominated by the facile cleavage of the carbon-iodine bond, leading to a prominent fragment ion at m/z 148 and a potential iodine cation at m/z 127. This is a significant point of differentiation from the fragmentation of 2-methyl-1,3-benzothiazole, where the primary fragmentation involves the loss of a methyl radical and subsequent ring cleavage. These predictable differences provide a clear analytical handle for the identification and structural confirmation of iodinated benzothiazoles in various research and development settings. The provided experimental protocol offers a standardized approach for obtaining the mass spectral data necessary for such analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. This compound [chemicalbook.com]
- 5. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 6. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Reactivity Showdown: 5-Iodo vs. 5-Bromo-2-methyl-1,3-benzothiazole in Cross-Coupling Reactions
A detailed comparison for researchers in synthetic chemistry and drug development, providing insights into the reactivity of halogenated benzothiazoles in palladium-catalyzed cross-coupling reactions.
It is a widely recognized principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections detail the anticipated reactivity differences and provide representative experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The presented data is a synthesis of typical results observed for similar heterocyclic systems and serves to illustrate the expected disparities in performance between the iodo- and bromo-substituted benzothiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this reaction, the higher reactivity of the C-I bond in 5-iodo-2-methyl-1,3-benzothiazole is expected to translate into faster reaction times, lower catalyst loadings, and milder reaction conditions compared to its bromo-counterpart.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |
| 1 | This compound | 2 | 2 | 92 |
| 2 | 5-bromo-2-methyl-1,3-benzothiazole | 8 | 5 | 85 |
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki coupling, the oxidative addition step is crucial, and therefore, this compound is anticipated to exhibit superior reactivity. This allows for more efficient coupling, often at lower temperatures.
Table 2: Representative Data for Heck Reaction
| Entry | Aryl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | 4 | 80 | 88 |
| 2 | 5-bromo-2-methyl-1,3-benzothiazole | 12 | 100 | 78 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend remains consistent, with the iodo-substituted benzothiazole being the more reactive partner, generally leading to higher yields in shorter reaction times.
Table 3: Representative Data for Sonogashira Coupling
| Entry | Aryl Halide | Reaction Time (h) | Catalyst System | Yield (%) |
| 1 | This compound | 1.5 | Pd(PPh₃)₄ / CuI | 95 |
| 2 | 5-bromo-2-methyl-1,3-benzothiazole | 6 | Pd(PPh₃)₂Cl₂ / CuI | 82 |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the comparison tables.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 5-halo-2-methyl-1,3-benzothiazole (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄) is then added, and the reaction mixture is heated at the specified temperature and time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Reaction
A mixture of the 5-halo-2-methyl-1,3-benzothiazole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (as specified in the table), and a suitable base (e.g., Na₂CO₃, 2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is degassed with argon and then heated at the indicated temperature for the specified duration. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a solution of the 5-halo-2-methyl-1,3-benzothiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) is added the palladium catalyst and CuI (5 mol%). A base, typically an amine like triethylamine (2.0 mmol), is then added. The reaction is stirred at room temperature or slightly elevated temperatures until completion as monitored by TLC. The reaction mixture is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing the Reactivity Difference
The following diagram illustrates the key step in the catalytic cycle of palladium-catalyzed cross-coupling reactions where the reactivity difference between the C-I and C-Br bonds is most pronounced.
Figure 1. Comparative workflow for the oxidative addition step.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between 5-iodo- and 5-bromo-2-methyl-1,3-benzothiazole as a synthetic precursor can significantly impact the efficiency and feasibility of a synthetic route. The iodo-substituted compound consistently offers higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, shorter reaction times, and often higher yields. While the bromo-analogue is a viable and more cost-effective alternative, its lower reactivity may necessitate more forcing conditions and optimization of the catalytic system. The selection of the appropriate halide will therefore depend on a balance of factors including desired reaction efficiency, cost, and the specific requirements of the synthetic target.
A Comparative Guide to the Structural Validation of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of the small organic molecule 5-Iodo-2-methyl-1,3-benzothiazole. While X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement in a crystalline state, a complete structural confirmation often relies on the synergistic use of various spectroscopic and analytical methods.
Comparison of Key Analytical Techniques for Structural Elucidation
The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the sample, and the stage of research. The following table offers a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for the structural validation of a molecule like this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Single crystal of sufficient size and quality (typically >0.1 mm) | Unambiguous determination of absolute structure and stereochemistry | Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, dynamic processes in solution | Soluble sample in a deuterated solvent | Provides detailed information about the molecular framework in solution; non-destructive | Does not provide direct information on bond lengths or angles; complex spectra for large molecules |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns | Small amount of sample, can be in a mixture (with chromatography) | High sensitivity, allows for determination of molecular formula | Isomers often cannot be distinguished; provides limited information on stereochemistry |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, etc.) | Pure, dry sample | Confirms the empirical formula of a compound | Does not provide information on molecular structure or isomerism; requires high purity |
Experimental Protocols
X-ray Crystallography of 6-Iodo-2-methyl-1,3-benzothiazole (as a proxy)
This protocol is based on the published data for 6-Iodo-2-methyl-1,3-benzothiazole and represents a standard procedure for small molecule single-crystal X-ray diffraction.[1]
a) Crystal Growth: Single crystals of 6-Iodo-2-methyl-1,3-benzothiazole suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
b) Data Collection: A suitable crystal was mounted on a goniometer. Data collection was performed on a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal was kept at a constant temperature (e.g., 296 K) during data collection. A series of diffraction images were collected by rotating the crystal through a range of angles.
c) Structure Solution and Refinement: The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data for 6-Iodo-2-methyl-1,3-benzothiazole: [1]
| Parameter | Value |
| Chemical Formula | C₈H₆INS |
| Formula Weight | 275.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3255 (3) |
| b (Å) | 7.6967 (3) |
| c (Å) | 13.8083 (5) |
| β (°) | 90.686 (4) |
| Volume (ų) | 884.76 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.063 |
| Absorption Coefficient (mm⁻¹) | 3.793 |
| F(000) | 520 |
| R-factor (%) | 2.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
b) Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
Mass Spectrometry (MS)
a) Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The sample can also be introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from impurities.
b) Data Acquisition: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion ([M]⁺ or [M]⁻) and its fragment ions. For HRMS, the exact mass of the molecular ion is measured to four or five decimal places, which allows for the determination of the elemental composition. The presence of iodine would be indicated by a characteristic isotopic pattern.
Elemental Analysis
a) Sample Preparation: A precisely weighed, pure, and dry sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.
b) Analysis: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. The percentages of carbon, hydrogen, nitrogen, and sulfur are then calculated. The percentage of iodine can be determined by other methods, such as titration after combustion. The experimental percentages are then compared to the theoretical values calculated from the proposed chemical formula.
Visualizations
Caption: Workflow for X-ray Crystallography.
References
Purity Assessment of 5-Iodo-2-methyl-1,3-benzothiazole: A Comparative Guide to HPLC-UV Analysis
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the purity assessment of 5-Iodo-2-methyl-1,3-benzothiazole against other analytical techniques. The information is supported by a detailed experimental protocol and illustrative performance data.
Comparison of Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[1] While HPLC-UV is a robust and common method, other techniques can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, robust, and widely available. | Moderate sensitivity, requires chromophoric analytes. | Quantitative purity analysis of the main component and known impurities. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry detection. | Very high sensitivity and selectivity, allows for identification of unknown impurities.[2] | Higher cost and complexity compared to HPLC-UV.[2] | Trace-level impurity identification and quantification in complex matrices.[2][3] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds.[2] | Analysis of residual solvents and volatile synthetic byproducts. |
| TLC | Separation on a thin layer of adsorbent material by a mobile phase. | Simple, rapid, and low cost. | Primarily qualitative, lower resolution and sensitivity. | Rapid screening for the presence of major impurities.[1] |
HPLC-UV Method for Purity Assessment of this compound
A robust reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for the routine purity analysis of this compound. The following protocol is based on established methods for similar benzothiazole derivatives.[4][5][6]
Experimental Protocol
1. Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 254 nm[6] |
| Run Time | 15 minutes |
3. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.[4] Mix the required volumes of acetonitrile and 0.1% phosphoric acid in water and degas before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh an appropriate amount of the this compound sample, dissolve, and dilute to a final concentration of 100 µg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose.[1][7] The following table summarizes the typical performance characteristics expected from such a method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | The method should be able to separate the main peak from potential impurities and degradation products.[1] |
Experimental Workflow and Data Presentation
The logical flow of the experimental protocol for the HPLC analysis is depicted in the following diagram.
Caption: Experimental workflow for the HPLC purity assessment.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the purity assessment of this compound. While more advanced techniques like LC-MS/MS offer higher sensitivity for impurity identification, a validated HPLC-UV method is highly suitable for routine quality control and purity certification in research and drug development settings. The provided protocol and performance data serve as a comprehensive guide for the implementation of this analytical procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Substituted 2-Methylbenzothiazoles: A Guide for Researchers
Substituted 2-methylbenzothiazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The structural variations on the benzothiazole core allow for the modulation of their pharmacological profiles, making them promising candidates for drug development.
Anticancer Activity
Derivatives of 2-methylbenzothiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation, apoptosis, and survival.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various substituted 2-methylbenzothiazole derivatives against several cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound ID/Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole derivative | MCF-7 (Breast) | 34.5 | [1] |
| 2-(4-aminophenyl)benzothiazole derivative | HeLa (Cervical) | 44.15 | [1] |
| 2-(4-aminophenyl)benzothiazole derivative | MG63 (Osteosarcoma) | 36.1 | [1] |
| 2-substituted benzothiazole (nitro substituent) | HepG2 (Liver) | 56.98 (24h) | [2][3] |
| 2-substituted benzothiazole (fluorine substituent) | HepG2 (Liver) | 59.17 (24h) | [2][3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SKRB-3 (Breast) | 0.0012 | [4] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SW620 (Colon) | 0.0043 | [4] |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | A549 (Lung) | 0.044 | [4] |
| Benzothiazole derivative (KC12) | MDA-MB-231 (Breast) | 6.13 | [5] |
| Benzothiazole derivative (KC21) | MDA-MB-231 (Breast) | 10.77 | [5] |
| Benzothiazole derivative (PB11) | U87 (Glioblastoma) | < 0.05 | [6][7] |
| Benzothiazole derivative (PB11) | HeLa (Cervical) | < 0.05 | [6][7] |
Signaling Pathways in Anticancer Activity
Substituted benzothiazoles exert their anticancer effects by interfering with key signaling cascades. Notably, the PI3K/Akt/mTOR and JAK/STAT pathways are significant targets.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted 2-methylbenzothiazoles.
Caption: Benzothiazole-mediated inhibition of the JAK/STAT signaling pathway.
Anti-inflammatory Activity
Several 2-substituted benzothiazole derivatives have shown significant anti-inflammatory effects. This activity is often evaluated in vivo using models such as carrageenan-induced paw edema in rodents. The mechanism is frequently linked to the inhibition of pro-inflammatory mediators via pathways like NF-κB.
Quantitative Data: In Vivo Anti-inflammatory Activity
The table below presents the percentage inhibition of edema by various 2-aminobenzothiazole derivatives in the carrageenan-induced paw edema model.
| Compound ID/Substitution | Dose (mg/kg) | Time (min) | % Inhibition of Edema | Reference |
| Bt2 (5-chloro-1,3-benzothiazol-2-amine) | 100 | 180 | Comparable to Diclofenac | [8] |
| Bt7 (6-methoxy-1,3-benzothiazol-2-amine) | 100 | 180 | Comparable to Diclofenac | [8] |
| Sulfonamide derivative (4a) | - | - | "Very good activity" | [9] |
| Compound 3a | - | - | "Good activity" | [9] |
| Compound 3c | 50 | - | More active than reference | [10] |
| Diclofenac Sodium (Standard) | 100 | 180 | 99.56 | [8] |
Signaling Pathway in Anti-inflammatory Activity
The NF-κB pathway is a crucial regulator of inflammation. Benzothiazole derivatives can suppress the activation of this pathway, leading to a reduction in the expression of inflammatory enzymes like COX-2 and iNOS.[2][3][11][12]
Caption: Mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Antimicrobial Activity
The benzothiazole scaffold is a key component in many compounds exhibiting potent antimicrobial properties. Substitutions at the 2-position can significantly influence their activity against various bacterial and fungal strains.
Quantitative Data: In Vitro Antimicrobial Activity
The table below shows the Minimum Inhibitory Concentration (MIC) values for several 2-substituted benzothiazole derivatives against selected microorganisms.
| Compound ID/Substitution | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | M. tuberculosis (MIC µg/mL) | Reference |
| Benzothiazole-thiazole hybrid (4b) | 3.90 | 7.81 | 15.63 | 3.90 | [13] |
| Benzothiazole-thiazole hybrid (4c) | 7.81 | 15.63 | 31.25 | 7.81 | [13] |
| Benzothiazole-thiazole hybrid (4d) | 7.81 | 15.63 | 31.25 | 7.81 | [13] |
| Piperazine-arylbenzothiazole (154a) | 32 | - | - | - | [14] |
| Phenyl urea-benzothiazole (83a) | - | - | - | - | [14] |
| Thiazolidinone derivative (11a) | 100-250 | 100-250 | - | - | [14] |
| Benzothiazole derivative (3) | 50-200 | 25-100 | Moderate | - | [15] |
| Benzothiazole derivative (4) | 50-200 | 25-100 | Moderate | - | [15] |
| Benzothiazole derivative (16c) | 0.025 mM | - | - | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.[1][17][18]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Workflow Diagram:
Caption: General experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration using non-linear regression analysis.
Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to screen for acute anti-inflammatory activity of novel compounds.[19][20][21][22]
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Procedure:
-
Animal Acclimatization: Use adult rats (e.g., Wistar, 150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally 30-60 minutes before inducing inflammation.[23] A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).[8][23]
-
Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[19][23]
-
Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[19][23]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Broth Microdilution Assay for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[24]
-
Inoculation: Add a standardized volume (e.g., 5 µL) of the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[27] This can be assessed visually or by using a plate reader.
References
- 1. researchhub.com [researchhub.com]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 26. bio-protocol.org [bio-protocol.org]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. protocols.io [protocols.io]
A Comparative Guide to Spectroscopic Techniques for the Quality Control of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of pharmaceutical intermediates and active ingredients is paramount to ensure the safety, efficacy, and consistency of the final drug product. 5-Iodo-2-methyl-1,3-benzothiazole, a key heterocyclic building block in medicinal chemistry, requires precise analytical characterization to verify its identity, purity, and stability.[1] Spectroscopic techniques are indispensable tools in this process, offering detailed insights into the molecular structure and composition of the compound.[2][3][4]
This guide provides an objective comparison of key spectroscopic techniques for the quality control of this compound, supported by experimental protocols and expected data.
Comparative Overview of Spectroscopic Techniques
The selection of an analytical technique is contingent on the specific quality attribute being assessed, such as identity, purity, or concentration. The table below summarizes the primary applications and characteristics of each method.
| Technique | Principle | Information Obtained | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous molecular structure, identification of impurities, and quantification.[2] | Solution in a deuterated solvent (1-10 mg). | Provides detailed structural elucidation and is highly specific.[3] | Lower sensitivity compared to MS, relatively expensive instrumentation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending). | Identification of functional groups and fingerprint confirmation of identity.[3] | Solid (as KBr pellet) or liquid (thin film). Minimal sample needed. | Fast, non-destructive, and excellent for raw material identification.[2] | Limited use for quantifying components in a mixture; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Ionizes molecules and separates them based on their mass-to-charge ratio. | Molecular weight confirmation, impurity profiling, and structural information via fragmentation.[3] | Solid or solution, requires very small amounts (ng to µg). | Extremely high sensitivity and specificity, essential for impurity detection.[5] | Can be destructive; complex mixtures may require prior separation (e.g., GC-MS, LC-MS). |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by molecules, causing electronic transitions. | Quantification (concentration measurement), purity checks (absence of absorbing impurities).[6] | Dilute solution in a UV-transparent solvent. | Simple, robust, and cost-effective for quantitative analysis.[3] | Low specificity; many compounds may absorb at similar wavelengths. |
| X-ray Crystallography | Measures the diffraction pattern of X-rays passing through a single crystal. | Absolute 3D molecular structure, confirmation of stereochemistry, and identification of polymorphic forms.[7] | High-quality single crystal. | Provides the definitive molecular structure.[7] | Growing a suitable crystal can be challenging and time-consuming. |
Detailed Methodologies and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unequivocal structural identification of this compound. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.
Experimental Protocol:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Data (400 MHz, CDCl₃): The structure of this compound contains a methyl group and three distinct aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.85 | Singlet | 3H | C2-CH₃ |
| ~ 8.15 | Doublet | 1H | H -4 |
| ~ 7.80 | Doublet of doublets | 1H | H -6 |
| ~ 7.25 | Doublet | 1H | H -7 |
Expected ¹³C NMR Data (100 MHz, CDCl₃): The spectrum will show eight distinct carbon signals corresponding to the molecular structure.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 | C H₃ |
| ~ 92 | C 5-I |
| ~ 122 | C 7 |
| ~ 128 | C 4 |
| ~ 132 | C 6 |
| ~ 136 | C 7a |
| ~ 153 | C 3a |
| ~ 168 | C 2 |
Note: The chemical shifts are predictive and based on data from similar benzothiazole structures.[6][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable method for confirming the identity of a material by comparing its spectrum to that of a known reference standard.[9] The spectrum provides a unique "fingerprint" based on the molecule's functional groups.[10]
Experimental Protocol:
-
For solid samples, mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum for identification.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methyl Group |
| ~ 1600 | C=N Stretch | Thiazole Ring |
| 1550 - 1450 | C=C Stretch | Aromatic Ring |
| 1450 - 1350 | C-H Bend | Methyl Group |
| ~ 700 | C-S Stretch | Thiazole Ring |
| ~ 550 | C-I Stretch | Iodo-Aromatic |
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations unique to the molecule, which is crucial for identification.[10]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and to identify potential impurities. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol:
-
Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analyze the ions to obtain the mass spectrum.
Expected Mass Spectrometry Data: The molecular formula is C₈H₆INS, with a monoisotopic mass of 274.9316 g/mol .
| m/z Value | Ion | Interpretation |
| 274.9316 | [M]⁺˙ | Molecular ion (for EI) or exact mass |
| 275.9389 | [M+H]⁺ | Protonated molecule (for ESI) |
| 148.0294 | [M-I]⁺ | Loss of iodine radical |
| 134.0137 | [C₇H₄NS]⁺ | Loss of iodine and methyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for quantifying the concentration of this compound in solution, provided it contains a suitable chromophore, which the benzothiazole ring system does.[11]
Experimental Protocol:
-
Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration to generate a calibration curve.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve (Beer-Lambert Law).
Expected UV-Vis Data: Benzothiazole derivatives typically exhibit strong absorption in the UV region. Based on related structures, the λ_max is expected to be in the 280-320 nm range in a solvent like acetonitrile.[6]
Workflow and Technique Interrelation
The following diagrams illustrate the logical workflow for quality control and the relationship between the different spectroscopic techniques.
Caption: A logical workflow for the quality control of this compound.
Caption: Interrelation of spectroscopic techniques and the primary information they provide.
References
- 1. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. acgpubs.org [acgpubs.org]
- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzothiazole [webbook.nist.gov]
comparing the efficacy of different palladium catalysts for 5-Iodo-2-methyl-1,3-benzothiazole coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized 2-methyl-1,3-benzothiazole derivatives is of significant interest in medicinal chemistry and materials science due to their presence in a range of biologically active compounds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, providing a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. This guide offers a comparative overview of the efficacy of different palladium catalyst systems for the coupling reactions of 5-Iodo-2-methyl-1,3-benzothiazole, drawing upon available experimental data to inform catalyst selection for specific synthetic transformations.
Data Presentation: Comparison of Palladium Catalysts
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SerrKap palladacycle | K₂CO₃ | DMF | 110 | 12 | High (not specified) | Arylboronic acid | [1][2] |
| Heck | Pd(OAc)₂ | PTABS | Na₂CO₃ | NMP | 100 | - | High (not specified) | Methyl acrylate | [1][3] |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/TBAF | DMF | RT | 24 | 55-87 | Terminal alkyne | [4][5] |
| C-H Arylation | Pd(OAc)₂ | None | Ag₂O | HFIP | RT | - | Good (not specified) | Benzothiazole | [6][7] |
| Thiol Cross-Coupling | Pd₂(dba)₃ | Xantphos | NaOEt | Toluene | 100 | - | High (not specified) | Thiol surrogate | [8] |
Note: The yields and conditions are indicative and may vary based on the specific coupling partner and reaction scale. "High" or "Good" indicates that the original study reported successful coupling without specifying the exact yield for this particular substrate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for common palladium-catalyzed coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in DMF (5 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SerrKap palladacycle, 0.02 mmol) is then added, and the reaction mixture is heated at 110 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]
General Procedure for Heck Alkenylation
A mixture of this compound (1.0 mmol), an olefin (e.g., methyl acrylate, 1.5 mmol), a base (e.g., Na₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂ with a ligand such as PTABS, 0.01-0.05 mmol) in a suitable solvent (e.g., N-methylpyrrolidone, 5 mL) is heated under an inert atmosphere.[1][3] The reaction temperature and time are optimized for the specific substrates. Upon completion, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then purified by chromatography.
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper co-catalyst (e.g., CuI, 0.05 mmol) are dissolved in a solvent system like DMF and an amine base (e.g., Et₃N).[4][5] The reaction is typically stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up by adding water and extracting with an organic solvent. The product is isolated after purification by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams illustrating the experimental workflow and the catalytic cycle can aid in understanding the processes involved in palladium-catalyzed coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycles for common palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling [organic-chemistry.org]
Comparative Guide to Analytical Methods for the Determination of 5-Iodo-2-methyl-1,3-benzothiazole in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 5-Iodo-2-methyl-1,3-benzothiazole in reaction mixtures. It is important to note that a comprehensive literature search did not yield specific validated analytical methods for this particular compound. Therefore, this document presents a comparison of methodologies based on established techniques for structurally similar halogenated aromatic and benzothiazole compounds. The performance data presented is illustrative and serves as a baseline for method development and validation.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of this compound in a reaction matrix are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited to different analytical requirements.
Data Presentation: Comparative Performance
The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound. These values are estimates based on the performance of these methods for analogous compounds.[1][2][3][4][5][6][7]
| Parameter | HPLC-UV | GC-MS | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 15 ng/mL | 0.5 - 3 mg/mL |
| Specificity | Moderate to High | High | High |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are suggested starting points for method development.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic compounds.[8][9] It offers a good balance of sensitivity, speed, and cost-effectiveness.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A starting gradient could be 50:50 (Acetonitrile:Water) moving to 90:10 over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound. Aromatic benzothiazoles typically have strong absorbance between 250-320 nm. A diode array detector (DAD) can be used to determine the optimal wavelength.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it ideal for the analysis of complex reaction mixtures and for trace-level quantification.[10][11][12]
Methodology:
-
Sample Preparation:
-
An extraction step may be necessary to transfer the analyte from the reaction solvent to a more volatile and GC-compatible solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) if the reaction matrix is not suitable for direct injection.
-
The final extract should be dried over anhydrous sodium sulfate and diluted to an appropriate concentration.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification:
-
Prepare calibration standards containing the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself, by using a certified internal standard.[13][14][15][16][17]
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample. The internal standard must have a resonance that is well-resolved from the analyte and other components in the mixture.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton pulse sequence.
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals of both the analyte and the internal standard.
-
Spectral Width: Sufficient to cover all resonances of interest.
-
-
Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. omicsonline.org [omicsonline.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. emerypharma.com [emerypharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthetic Routes of 5-Iodo-2-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-iodo-2-methyl-1,3-benzothiazole, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic strategies. This guide provides a comparative overview of two plausible and effective methods for its preparation, offering insights into their respective advantages and limitations. The information is compiled from established chemical principles and available literature, designed to assist researchers in selecting the most suitable route for their specific needs.
Overview of Synthetic Strategies
Two primary approaches for the synthesis of this compound are highlighted in this guide. The first is a classical approach involving the cyclization of a pre-formed N-(4-iodophenyl)thioacetamide. The second, a more direct route, involves the reaction of 2-amino-4-iodothiophenol with acetic anhydride.
dot
Safety Operating Guide
Proper Disposal of 5-Iodo-2-methyl-1,3-benzothiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Iodo-2-methyl-1,3-benzothiazole (CAS No. 90414-61-2), a chemical intermediate utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers and laboratory personnel must handle this compound with caution, as its toxicological properties have not been fully investigated.[1][2] It is known to be an irritant and may be harmful if ingested or inhaled.[1]
Hazard Profile and Safety Precautions
Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information based on available Safety Data Sheets (SDS).
| Hazard Identification | GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Disposal Workflow
The proper disposal of this compound involves a systematic approach to minimize risk and ensure regulatory compliance. The following diagram illustrates the recommended disposal workflow.
Figure 1: A step-by-step workflow for the safe disposal of this compound.
Detailed Experimental Protocols for Disposal
1. Spill Containment and Cleanup:
In the event of a spill, immediately wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1] For solid material, scoop it up.[1] For liquid material, use an inert absorbent material. Place the contained material into a suitable, closed container for disposal.[1] After the material has been collected, ventilate the area and wash the spill site.[1]
2. Waste Disposal:
The recommended method for the final disposal of this compound is incineration.[2]
-
Preparation for Incineration: Dissolve or mix the waste material with a combustible solvent. This facilitates complete combustion in the incinerator.[2]
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and an exhaust air scrubber to neutralize harmful combustion byproducts.[2]
Important Considerations:
-
Incompatible Materials: Avoid mixing this compound with strong oxidizing agents, strong acids, or strong bases, as this may cause hazardous reactions.[1]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[3]
-
Container Disposal: Empty containers should be handled as hazardous waste. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit. Combustible packaging may be incinerated.
By adhering to these detailed procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
